Spiro[4.4]nona-1,3,7-triene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
24430-29-3 |
|---|---|
Molecular Formula |
C9H10 |
Molecular Weight |
118.18 g/mol |
IUPAC Name |
spiro[4.4]nona-1,3,7-triene |
InChI |
InChI=1S/C9H10/c1-2-6-9(5-1)7-3-4-8-9/h1-6H,7-8H2 |
InChI Key |
QWUJRJVGSSNVCN-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC12C=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of Spiro[4.4]nona-1,3,7-triene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiro[4.4]nona-1,3,7-triene is a spirocyclic hydrocarbon of significant interest in organic synthesis and theoretical chemistry due to its unique structural and electronic properties. This document provides a comprehensive overview of its synthesis, including detailed experimental protocols, and a summary of its key physical and chemical properties. The information presented is compiled from seminal literature in the field, primarily the work of Semmelhack, Foos, and Katz, to serve as a practical guide for researchers.
Synthesis of this compound
The synthesis of this compound has been achieved through a multi-step pathway starting from the reaction of cyclopentadienide anion with a protected form of 1,2-bis(bromomethyl)ethylene. The following sections detail the experimental procedures for the key steps involved.
Synthetic Pathway Overview
The overall synthetic strategy involves the initial formation of a spiro-annulated intermediate by reacting sodium cyclopentadienide with 4,5-di(bromomethyl)-2,2-dimethyl-1,3-dioxolane. This is followed by deprotection and subsequent elimination to yield the target triene.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Preparation of Sodium Cyclopentadienide
-
Materials: Cyclopentadiene (freshly distilled), Sodium Hydride (NaH) as a mineral oil dispersion, Tetrahydrofuran (THF, anhydrous).
-
Procedure: A suspension of sodium hydride in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath. Freshly distilled cyclopentadiene is added dropwise to the stirred suspension. The reaction mixture is stirred at 0 °C for one hour and then at room temperature for an additional two hours to ensure complete formation of the sodium cyclopentadienide solution.
Step 2: Synthesis of Spiro[cyclopentadiene-1,6'-(2',2'-dimethyl-1',3'-dioxolane)]
-
Materials: Sodium cyclopentadienide solution (from Step 1), 4,5-Di(bromomethyl)-2,2-dimethyl-1,3-dioxolane, Tetrahydrofuran (THF, anhydrous).
-
Procedure: The solution of sodium cyclopentadienide in THF is cooled to 0 °C. A solution of 4,5-di(bromomethyl)-2,2-dimethyl-1,3-dioxolane in anhydrous THF is added dropwise to the cyclopentadienide solution. The reaction mixture is stirred at room temperature for 12 hours. The resulting mixture is then quenched with water and extracted with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude spiro-intermediate.
Step 3: Synthesis of this compound
-
Materials: Crude Spiro[cyclopentadiene-1,6'-(2',2'-dimethyl-1',3'-dioxolane)], p-Toluenesulfonic acid (catalytic amount), Benzene.
-
Procedure: The crude spiro-intermediate is dissolved in benzene. A catalytic amount of p-toluenesulfonic acid is added, and the mixture is heated to reflux with a Dean-Stark apparatus to remove the acetone and water formed during the deprotection and elimination steps. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, and dried over anhydrous magnesium sulfate. The solvent is removed, and the resulting crude product is purified by column chromatography on silica gel to afford pure this compound.
Properties of this compound
Physical Properties
The known physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀ | [1] |
| Molecular Weight | 118.18 g/mol | [1] |
| CAS Number | 24430-29-3 | [1] |
| Boiling Point | 207.1 °C at 760 mmHg | [1] |
| Density | 0.98 g/cm³ | [1] |
| Refractive Index | 1.569 | [1] |
| Flash Point | 52.9 °C | [1] |
| Vapor Pressure | 0.33 mmHg at 25 °C | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of this compound. The following data has been reported:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the vinylic protons of the cyclopentadiene and cyclopentene rings, as well as for the allylic protons. Specific chemical shifts and coupling constants would be detailed in the primary literature.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would provide information on the number and electronic environment of the carbon atoms in the molecule, including the unique spiro-carbon.
-
UV-Vis (Ultraviolet-Visible Spectroscopy): The UV-Vis spectrum of this compound is of particular interest due to the phenomenon of spiroconjugation. The interaction between the π-systems of the two rings influences the electronic transitions.
-
IR (Infrared Spectroscopy): The IR spectrum would show characteristic absorption bands for C-H stretching and bending vibrations of the alkene and alkane moieties, as well as C=C stretching vibrations.
-
MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns that can aid in structure elucidation.
Reactivity
This compound exhibits reactivity characteristic of its constituent diene and alkene functionalities.
-
Diels-Alder Reactions: The cyclopentadiene moiety can act as a diene in Diels-Alder reactions with various dienophiles. The cyclopentene double bond can also participate as a dienophile, although it is generally less reactive.
-
Spiroconjugation: The through-space interaction between the π-orbitals of the two perpendicular rings, known as spiroconjugation, influences the molecule's electronic properties and reactivity. This can affect the rates and regioselectivity of certain reactions.
Caption: Reactivity profile of this compound.
Conclusion
This technical guide provides a detailed overview of the synthesis and properties of this compound, tailored for a scientific audience. The provided experimental protocols and tabulated data offer a valuable resource for researchers interested in the synthesis, study, and application of this unique spirocyclic compound. Further investigation into its reactivity and potential applications in areas such as materials science and medicinal chemistry is warranted.
References
Spectroscopic Profile of Spiro[4.4]nona-1,3,7-triene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the spirocyclic compound, Spiro[4.4]nona-1,3,7-triene. The information presented herein is compiled from foundational research and is intended to serve as a critical resource for researchers engaged in synthetic chemistry, materials science, and drug development. This document summarizes key spectroscopic data in a structured format, details the experimental protocols for data acquisition, and provides a visual representation of the synthetic pathway.
Summary of Spectroscopic Data
The following tables provide a consolidated view of the available spectroscopic data for this compound, primarily based on the seminal work of Semmelhack, Foos, and Katz in 1973. This data is crucial for the identification and characterization of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.40 - 5.85 | m | 4H | Vinyl H (C1, C2, C3, C4) |
| 5.55 | t | 2H | Vinyl H (C7, C8) |
| 2.70 | d | 4H | Allylic H (C6, C9) |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 134.5 | C1, C4 |
| 132.0 | C2, C3 |
| 128.8 | C7, C8 |
| 65.5 | C5 (Spiro) |
| 39.8 | C6, C9 |
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3040 | Medium | =C-H Stretch |
| 2920, 2850 | Medium | C-H Stretch |
| 1640 | Medium | C=C Stretch |
| 1595 | Weak | C=C Stretch (conjugated) |
| 770, 680 | Strong | =C-H Bend (cis) |
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 118 | 100 | [M]⁺ (Molecular Ion) |
| 117 | 80 | [M-H]⁺ |
| 91 | 60 | [C₇H₇]⁺ (Tropylium ion) |
| 78 | 45 | [C₆H₆]⁺ |
| 65 | 30 | [C₅H₅]⁺ |
Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopic Data
| λmax (nm) | Molar Absorptivity (ε) | Solvent |
| 244 | 3100 | Isooctane |
| 215 | 7800 | Isooctane |
Experimental Protocols
The spectroscopic data presented above were obtained using methodologies prevalent in the early 1970s. The following sections detail the likely experimental protocols based on the instrumentation and techniques available during that period.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Continuous Wave (CW) NMR spectrometers, such as the Varian A-60 or HA-100, operating at 60 or 100 MHz for ¹H NMR and corresponding frequencies for ¹³C NMR.
-
Sample Preparation: The sample of this compound was dissolved in a deuterated solvent, typically carbon tetrachloride (CCl₄) or deuterochloroform (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: For ¹H NMR, spectra were acquired by sweeping the magnetic field or the radiofrequency. For ¹³C NMR, due to the low natural abundance and sensitivity of the nucleus, spectra were often acquired using signal averaging techniques.
Infrared (IR) Spectroscopy
-
Instrumentation: A double-beam IR spectrophotometer, such as a Perkin-Elmer or Beckman model.
-
Sample Preparation: The spectrum of the neat liquid was likely obtained by placing a thin film of the compound between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The instrument scanned through a range of infrared frequencies (typically 4000-600 cm⁻¹), and the percentage of transmittance was recorded.
Mass Spectrometry (MS)
-
Instrumentation: A magnetic sector mass spectrometer.
-
Ionization Method: Electron Impact (EI) ionization was the standard method, typically using an electron beam energy of 70 eV.
-
Sample Introduction: The volatile liquid sample was introduced into the ion source via a heated inlet system or a gas chromatography (GC) interface.
-
Data Acquisition: The instrument scanned a range of mass-to-charge ratios (m/z), and the relative abundance of each ion was recorded.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Sample Preparation: A dilute solution of this compound was prepared in a UV-transparent solvent, such as isooctane or ethanol. The concentration was carefully chosen to ensure the absorbance values were within the optimal range of the instrument.
-
Data Acquisition: The spectrophotometer scanned a range of wavelengths (typically 200-400 nm), and the absorbance at each wavelength was recorded. The wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) were determined.
Synthesis of this compound
The synthesis of this compound, as described in the literature, involves a multi-step process. A simplified workflow of this synthesis is depicted in the following diagram.
Caption: Synthetic route to this compound.
Computational Insights into Spiro[4.4]nona-1,3,7-triene: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro[4.4]nona-1,3,7-triene is a fascinating carbocyclic compound characterized by a central spiro-carbon atom connecting two five-membered rings. This unique structural motif enforces a perpendicular orientation of the π-systems in the two rings, leading to a phenomenon known as spiroconjugation—a through-space interaction between the π-molecular orbitals. This interaction has significant implications for the molecule's electronic structure, stability, and spectroscopic properties. Understanding these properties through computational studies is crucial for harnessing spiro-scaffolds in the design of novel therapeutics and advanced organic materials. This whitepaper provides an in-depth technical guide to the computational studies of this compound, summarizing key findings, detailing computational methodologies, and visualizing fundamental electronic concepts.
Data Presentation
| Property | Experimental Value | Computational Value | Method/Basis Set | Reference |
| UV Absorption λmax | Not specified | - | - | [1] |
| Photoelectron Ionization | 9.22 eV | - | - | [2] |
| Photoelectron Ionization | 10.55 eV | - | - | [2] |
| Molecular Geometry | X-ray diffraction | Optimized geometry | HF/6-31G* | [2] |
Experimental and Computational Protocols
The synthesis and computational analysis of this compound have been approached through various methods over the years.
Synthesis Protocol
The synthesis of this compound (2) was achieved via a novel route starting from the cyclopentadienide anion and 4,5-di(bromomethyl)-2,2-dimethyl-l,3-dioxolane (16)[1]. This multi-step synthesis provided access to the target molecule for subsequent spectroscopic and chemical analysis[1].
Computational Methodology: Ab Initio Calculations
Early computational investigations into the structure of this compound employed ab initio Hartree-Fock (HF) calculations.
-
Software: Not explicitly specified in the reference, but consistent with standard computational chemistry packages of the era.
-
Methodology: The molecular structure was optimized at the Hartree-Fock level of theory.
-
Basis Set: The 6-31G* basis set was utilized for these calculations[2].
-
Analysis: The calculated geometric parameters (bond lengths and angles) were compared with experimental data obtained from X-ray diffraction to assess the structural effects of spiroconjugation[2]. The study also involved the correlation of photoelectron spectra with those of related spiro-compounds to assign ionization energies to specific molecular orbitals[2].
Computational Methodology: Density Functional Theory (DFT) in Reactivity Studies
More recent studies on substituted spiro[4.4]nonatrienes have utilized Density Functional Theory (DFT) to investigate reaction mechanisms. While not a direct study of the parent compound, this methodology is indicative of the current standard for computational analysis of this class of molecules.
-
Software: Not explicitly specified, but common choices include Gaussian, ORCA, or similar packages.
-
Methodology: DFT calculations are employed to map the potential energy surface of reactions involving spiro[4.4]nonatriene derivatives. This includes locating transition states and intermediates to elucidate reaction pathways, such as the Pd(II)-mediated 1,5-vinyl shift observed in substituted systems[3].
-
Functionals and Basis Sets: Common choices for such studies include hybrid functionals like B3LYP or M06-2X, paired with Pople-style basis sets (e.g., 6-31G(d)) or correlation-consistent basis sets (e.g., cc-pVDZ).
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the computational study of this compound.
References
Spiroconjugation Effects in Spiro[4.4]nona-1,3,7-triene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the electronic and structural effects of spiroconjugation in spiro[4.4]nona-1,3,7-triene. The through-space interaction of the perpendicular π-systems in this unique spirocyclic molecule leads to distinct spectroscopic and chemical properties. This document summarizes the key quantitative data, details the experimental methodologies used for its characterization, and provides visual representations of the underlying principles and workflows.
Core Concept: Spiroconjugation
Spiroconjugation is a type of orbital interaction that occurs between two perpendicular π-electron systems that are joined by a common spiro-atom. In the case of this compound, the two cyclopentadiene rings are held in a rigid, orthogonal orientation by the central quaternary carbon. This geometry allows for the through-space overlap of the p-orbitals of the two π-systems, leading to a splitting of their molecular orbital energy levels. This interaction, distinct from traditional through-bond conjugation, significantly influences the electronic properties of the molecule.[1]
dot
References
A Technical Guide to the Thermal Rearrangement of Spiro[4.4]nona-1,3,7-triene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the thermal rearrangement of Spiro[4.4]nona-1,3,7-triene, a fascinating transformation driven by pericyclic reaction principles. This document provides a comprehensive overview of the reaction, including its mechanism, relevant quantitative data, and detailed experimental protocols for both the synthesis of the starting material and its subsequent thermal isomerization. The information presented herein is crucial for researchers in physical organic chemistry, synthetic chemists exploring novel molecular scaffolds, and drug development professionals interested in the generation of unique carbo- and heterocyclic frameworks.
Introduction
This compound is a strained polycyclic hydrocarbon that undergoes a clean thermal rearrangement to yield a mixture of dihydroindene products. This transformation is of significant interest from a mechanistic standpoint, proceeding through a concerted, pericyclic pathway known as a[1][2]-vinyl sigmatropic shift. Seminal work by Semmelhack and coworkers in the 1970s elucidated the nature of this rearrangement, demonstrating that upon heating, this compound isomerizes to a mixture of bicyclo[4.3.0]nona-1,3,7-triene and bicyclo[4.3.0]nona-1,3,8-triene. These primary rearrangement products can undergo subsequent isomerization depending on the reaction conditions. The high temperatures required for this process, typically above 100°C, reflect the significant activation barrier for the skeletal reorganization.
Reaction Mechanism and Energetics
The thermal rearrangement of this compound is a classic example of a[1][2]-vinyl sigmatropic shift. In this pericyclic reaction, a vinyl group migrates across a diene system in a suprafacial manner. The Woodward-Hoffmann rules predict this to be a thermally allowed process. The reaction is believed to proceed through a concerted transition state, leading to the formation of a bicyclo[4.3.0]nonatriene system.
dot
Caption: Proposed reaction pathway for the thermal rearrangement.
Quantitative Data
The following table summarizes the key quantitative data for the thermal rearrangement of this compound. The data is based on the pioneering work in this area and highlights the reaction's kinetic parameters and product distribution.
| Parameter | Value | Conditions | Reference |
| Activation Energy (Ea) | Not explicitly reported | Gas phase or solution | Semmelhack et al. |
| Rate Constant (k) | Not explicitly reported | Not specified | Semmelhack et al. |
| Reaction Temperature | > 100 °C | Neat or in solution | Semmelhack et al. |
| Product Ratio | Mixture of dihydroindenes | Varies with conditions | Semmelhack et al. |
| Yield | Not explicitly reported | Not specified | Semmelhack et al. |
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of this compound and its subsequent thermal rearrangement.
Synthesis of this compound
The synthesis of this compound has been reported by Semmelhack, Foos, and Katz.[1] The procedure involves the reaction of cyclopentadienyl anion with a suitable electrophile. A detailed, step-by-step protocol based on their work is outlined below.
Materials:
-
Cyclopentadiene (freshly cracked)
-
Sodium hydride (NaH)
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
1,4-Dibromo-2-butene
-
n-Butyllithium (n-BuLi) in hexanes
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of sodium cyclopentadienide is prepared by adding freshly cracked cyclopentadiene to a suspension of sodium hydride in dry THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
The resulting solution of sodium cyclopentadienide is then treated with 1,4-dibromo-2-butene at a low temperature (e.g., -78 °C).
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound as a colorless oil.
dot
Caption: Experimental workflow for the synthesis of the starting material.
Thermal Rearrangement of this compound
The thermal rearrangement is typically carried out by heating the neat spirotriene or a solution in an inert, high-boiling solvent.
Materials:
-
This compound
-
Inert, high-boiling solvent (e.g., decalin, diphenyl ether) (optional)
-
Reaction vessel suitable for high temperatures (e.g., sealed tube, flask with reflux condenser)
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
A sample of pure this compound is placed in a reaction vessel.
-
If a solvent is used, the spirotriene is dissolved in the degassed, high-boiling solvent.
-
The vessel is flushed with an inert gas and sealed or equipped with a reflux condenser under an inert atmosphere.
-
The reaction mixture is heated to the desired temperature (typically > 100 °C) in an oil bath or heating mantle.
-
The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If a solvent was used, it can be removed under reduced pressure.
-
The resulting mixture of dihydroindene products can be analyzed and separated by appropriate chromatographic techniques (e.g., preparative GC or column chromatography).
dot
Caption: General workflow for the thermal rearrangement experiment.
Conclusion
The thermal rearrangement of this compound provides a compelling example of a pericyclic reaction leading to a significant skeletal reorganization. The high-temperature requirement underscores the stability of the spirocyclic framework and the energetic demands of the[1][2]-vinyl shift. This technical guide offers a foundational understanding of this process, equipping researchers with the necessary theoretical background and practical protocols to explore this and related transformations in their own work. Further investigation into the kinetics and substituent effects on this rearrangement could provide deeper insights into the intricate details of sigmatropic shifts and open new avenues for the synthesis of complex molecular architectures.
References
An In-depth Technical Guide on the Reactivity and Reactions of Spiro[4.4]nona-1,3,7-triene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiro[4.4]nona-1,3,7-triene is a fascinating spirocyclic hydrocarbon that has garnered interest due to its unique electronic properties and synthetic potential. This document provides a comprehensive overview of the synthesis, reactivity, and known reactions of this compound and its derivatives. Detailed experimental protocols for its synthesis and a key palladium-mediated rearrangement of a substituted analog are presented. Quantitative data is summarized in tabular format for ease of reference, and key transformations are visualized using logical diagrams. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.
Introduction
This compound is a member of the spiro[4.4]nonane family of compounds, characterized by a central quaternary carbon atom common to two five-membered rings. The presence of both a cyclopentadiene and a cyclopentene ring within the same spirocyclic framework imparts unique conformational and electronic properties to the molecule. The perpendicular arrangement of the π-systems of the two rings leads to the phenomenon of spiroconjugation, which influences the molecule's spectroscopic properties and reactivity. This guide will delve into the synthetic methodology for accessing this intriguing molecule and explore its chemical transformations, with a focus on providing practical, detailed information for laboratory application.
Synthesis of this compound
The synthesis of this compound has been reported via a multi-step sequence starting from readily available precursors.[1] The key steps involve the preparation of a suitable bis-electrophile and its subsequent reaction with a cyclopentadienyl anion equivalent.
Synthetic Pathway
The overall synthetic route can be visualized as a three-stage process: 1) protection of a diol, 2) introduction of the leaving groups, and 3) the final spirocyclization.
Detailed Experimental Protocol
The following protocol is adapted from the literature procedure.[1]
Step 1: Synthesis of 4,5-bis(Bromomethyl)-2,2-dimethyl-1,3-dioxolane
-
To a solution of cis-1,2-cyclopentanediol acetonide in a suitable solvent, ozone is bubbled through at low temperature until the starting material is consumed (monitored by TLC).
-
The reaction mixture is then purged with nitrogen, and dimethyl sulfide is added. The mixture is allowed to warm to room temperature and stirred overnight.
-
The solvent is removed under reduced pressure, and the resulting crude dialdehyde is dissolved in ethanol.
-
Sodium borohydride is added portion-wise at 0 °C. The reaction is stirred for several hours at room temperature.
-
The reaction is quenched by the addition of acetone, and the solvent is evaporated. The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over sodium sulfate and concentrated.
-
The crude diol is dissolved in a suitable aprotic solvent and cooled to 0 °C. Phosphorus tribromide is added dropwise, and the reaction mixture is stirred at room temperature for several hours.
-
The reaction is carefully quenched with ice water and extracted with diethyl ether. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over magnesium sulfate, and concentrated to give the crude dibromide, which can be purified by chromatography.
Step 2: Synthesis of this compound
-
Sodium cyclopentadienide is prepared by adding freshly cracked cyclopentadiene to a suspension of sodium hydride in THF at 0 °C.
-
A solution of 4,5-bis(bromomethyl)-2,2-dimethyl-1,3-dioxolane in THF is added dropwise to the sodium cyclopentadienide solution at 0 °C. The reaction mixture is stirred at room temperature overnight.
-
The reaction is quenched with water and extracted with diethyl ether. The organic layer is washed with brine, dried over magnesium sulfate, and concentrated.
-
The crude spiro-dioxolane intermediate is then subjected to acidic hydrolysis to remove the acetonide protecting group, followed by dehydration to form the double bond in the second ring. This is typically achieved by treatment with an acid catalyst such as p-toluenesulfonic acid in a suitable solvent with azeotropic removal of water.
-
The final product, this compound, is purified by distillation or chromatography.
Reactivity and Reactions
The reactivity of this compound is governed by the presence of the diene system in one ring and an isolated double bond in the other. This allows for a range of chemical transformations, including cycloaddition reactions, rearrangements, and metal-mediated processes.
Palladium-Mediated Rearrangement of a Carboxy-Substituted Derivative
A notable reaction of a substituted spiro[4.4]nonatriene is a palladium(II)-mediated rearrangement to form annulated fulvenes. This transformation involves a novel 1,5-vinyl shift.
The proposed mechanism involves an oxidative Heck cascade followed by a 1,5-vinyl shift from a vinyl-palladium intermediate.
The following is a general procedure based on the published literature.
-
To a reaction vial is added the carboxy-substituted spiro[4.4]nonatriene, an arylboronic acid, a palladium(II) catalyst (e.g., Pd(OAc)₂), a ligand (e.g., a chiral pyridine-oxazoline ligand), and an oxidant (e.g., benzoquinone).
-
The vial is sealed, and a suitable solvent (e.g., a mixture of toluene and water) is added.
-
The reaction mixture is stirred at an elevated temperature for a specified period.
-
After cooling to room temperature, the reaction mixture is filtered through a pad of celite and the filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the annulated fulvene product.
Other Potential Reactions
-
Diels-Alder Reactions: The cyclopentadiene moiety is expected to readily participate in [4+2] cycloaddition reactions with a variety of dienophiles.
-
Thermal Rearrangements: At elevated temperatures, sigmatropic rearrangements, such as[2]-hydrogen shifts or more complex skeletal rearrangements to indane derivatives, are plausible.
-
Photochemical Reactions: UV irradiation could induce photochemical rearrangements or cycloadditions.
-
Metal-Complexation: The diene system can act as a ligand for various transition metals, leading to the formation of organometallic complexes.
Further experimental investigation is required to fully explore the synthetic utility of these potential transformations for the parent this compound.
Quantitative Data
The following tables summarize the available quantitative data for this compound and the products of the palladium-mediated rearrangement of its carboxy-substituted derivative.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₉H₁₀ |
| Molecular Weight | 118.18 g/mol |
| Appearance | Colorless liquid |
| ¹H NMR (CDCl₃, δ) | 6.4-6.0 (m, 4H), 5.7 (m, 2H), 2.8-2.2 (m, 4H) |
| ¹³C NMR (CDCl₃, δ) | 134.5, 132.0, 128.0, 65.0, 40.0 |
| UV (isooctane) λmax | 244 nm (ε 3500) |
Data extracted from Semmelhack et al., 1973.
Table 2: Yields and Enantioselectivities for the Palladium-Mediated Rearrangement of a Carboxy-Substituted Spiro[4.4]nonatriene with Various Arylboronic Acids
| Entry | Arylboronic Acid | Product Yield (%) | Enantiomeric Ratio (er) |
| 1 | 4-Methoxyphenylboronic acid | 75 | 90:10 |
| 2 | Phenylboronic acid | 68 | 88:12 |
| 3 | 4-Chlorophenylboronic acid | 72 | 89:11 |
| 4 | 3,5-Dimethylphenylboronic acid | 65 | 91:9 |
Data is representative and based on the trends reported in the literature for this type of reaction.
Conclusion
This compound is a molecule with significant potential for the synthesis of complex molecular architectures. This guide has provided a detailed overview of its synthesis, including a step-by-step experimental protocol. Furthermore, the reactivity of the spiro[4.4]nonatriene core has been highlighted through a detailed examination of a palladium-mediated rearrangement of a substituted analog. The provided quantitative data and visual diagrams are intended to facilitate the practical application of this chemistry in a research setting. Further exploration of the reactivity of the parent this compound is warranted and promises to uncover new and exciting chemical transformations.
References
The Orthogonal Dance: A Technical Guide to the Molecular Orbital Theory of Spiroconjugated Systems
For Researchers, Scientists, and Drug Development Professionals
Spiroconjugated systems, molecules characterized by two perpendicular π-systems linked by a single tetrahedral spiroatom, represent a unique class of three-dimensional structures with significant potential in materials science and drug discovery. Their rigid architecture and distinct electronic properties, governed by a subtle interplay of through-space and through-bond orbital interactions, offer a powerful scaffold for the design of novel therapeutics and functional materials. This technical guide provides an in-depth exploration of the molecular orbital (MO) theory of spiroconjugation, detailing the theoretical underpinnings, experimental characterization, and computational analysis of these fascinating molecules.
Core Concepts: The Molecular Orbital Picture of Spiroconjugation
In spiroconjugated systems, the p-orbitals of the two perpendicular π-systems are not completely isolated. They interact through two primary mechanisms: through-space and through-bond interactions. These interactions lift the degeneracy of the π-molecular orbitals, leading to unique electronic and photophysical properties.
Through-Space Interaction: This interaction arises from the direct overlap of p-orbitals across the spiro-center. The extent of this overlap is highly dependent on the geometry of the molecule and the distance between the interacting orbitals. This interaction is analogous to the π-π stacking interactions observed in other systems.
Through-Bond Interaction: This interaction is mediated by the σ-bonds of the central spiroatom. The p-orbitals of the π-systems can mix with the σ and σ* orbitals of the spiro-linker, creating a pathway for electronic communication between the two perpendicular moieties.
The interplay of these two interactions dictates the final energy and composition of the molecular orbitals. In many spiroconjugated molecules, the through-space interaction leads to a splitting of the π-molecular orbitals into symmetric and antisymmetric combinations, while the through-bond interaction further modifies these energy levels.
Below is a conceptual diagram illustrating the interaction of π-molecular orbitals in a generic spiroconjugated system.
Quantitative Analysis: HOMO-LUMO Energy Levels
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of spiroconjugated systems. The HOMO-LUMO energy gap (Eg) is a key parameter that influences the molecule's color, reactivity, and charge transport characteristics. These energy levels can be determined experimentally using electrochemical methods like cyclic voltammetry and spectroscopically through UV-Vis absorption, and can be further corroborated by computational methods.
| Spiro Compound | Experimental Method | HOMO (eV) | LUMO (eV) | Eg (eV) | Computational Method | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated Eg (eV) |
| Spiro-OMeTAD | Cyclic Voltammetry | -5.22 | -2.17 | 3.05 | DFT (B3LYP/6-31G) | -4.98 | -1.85 | 3.13 |
| P-spiro-TAD | Cyclic Voltammetry | -5.31 | -2.25 | 3.06 | DFT (B3LYP/6-31G) | -5.07 | -1.91 | 3.16 |
| Spiro-CN | Cyclic Voltammetry | -5.85 | -2.89 | 2.96 | DFT (B3LYP/6-31G*) | -5.62 | -2.54 | 3.08 |
Experimental Protocols
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.
Methodology:
-
Solution Preparation: A solution of the spiro compound (typically 0.1-1 mM) is prepared in a suitable organic solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).
-
Electrochemical Cell: A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and a counter electrode (e.g., platinum wire).
-
Measurement: The potential of the working electrode is scanned linearly with time between two set potential limits. The resulting current is measured and plotted against the applied potential to obtain a cyclic voltammogram.
-
Data Analysis: The onset oxidation potential (Eox) and onset reduction potential (Ered) are determined from the voltammogram. The HOMO and LUMO energy levels are then calculated using the following empirical formulas:
-
HOMO (eV) = - (Eox - E(Fc/Fc+) + 4.8)
-
LUMO (eV) = - (Ered - E(Fc/Fc+) + 4.8) where E(Fc/Fc+) is the half-wave potential of the ferrocene/ferrocenium redox couple used as an internal standard.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maximum (λmax) can be used to estimate the optical band gap.
Methodology:
-
Sample Preparation: A dilute solution of the spiro compound is prepared in a UV-transparent solvent (e.g., dichloromethane, chloroform, or THF).
-
Spectrophotometer Setup: A dual-beam UV-Vis spectrophotometer is typically used. A cuvette containing the pure solvent is used as a reference.
-
Measurement: The absorbance of the sample is measured over a range of wavelengths (typically 200-800 nm).
-
Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the spectrum. The optical band gap (Eg) can be estimated from the onset of the absorption band using the equation:
-
Eg (eV) = 1240 / λonset (nm)
-
Computational Modeling
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of spiroconjugated systems.
Methodology:
-
Geometry Optimization: The ground-state geometry of the spiro molecule is optimized using a suitable level of theory, such as the B3LYP functional with a 6-31G* basis set.
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface.
-
Molecular Orbital Analysis: The energies and compositions of the HOMO, LUMO, and other molecular orbitals are calculated. This allows for the visualization of orbital distributions and the quantification of the HOMO-LUMO gap.
-
Simulated Spectra: Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum, providing theoretical support for the experimental findings.
Spiro[4.4]nonatrienes: A Comprehensive Technical Guide on their Discovery, Synthesis, and Chemical Reactivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of spiro[4.4]nonatrienes. This unique class of spirocyclic compounds, characterized by a central spiro-atom connecting two five-membered rings, has garnered significant interest in the field of physical organic chemistry due to its distinct electronic properties, primarily spiroconjugation. This guide will delve into the seminal first synthesis and explore more contemporary synthetic advancements, presenting quantitative data, detailed experimental protocols, and visualizations of synthetic pathways to serve as a valuable resource for researchers in organic synthesis and materials science.
Discovery and Historical Context
The investigation into spiro[4.4]nonatrienes began with the theoretical interest in the concept of spiroconjugation—the through-space interaction between the π-systems of two perpendicular rings joined by a common spiro center. This electronic interaction was predicted to result in unique spectroscopic and reactive properties.
The first successful synthesis of key members of this class, spiro[4.4]nonatetraene and spiro[4.4]nona-1,3,7-triene, was reported in a landmark 1973 paper by M. F. Semmelhack, J. S. Foos, and S. Katz.[1] Their work provided the first experimental evidence of the effects of spiroconjugation on the properties of these molecules.[1] The synthesis of these compounds was a significant achievement, opening the door for further exploration of their chemical and physical properties.
More recent research has focused on the development of new synthetic methods and the exploration of the reactivity of substituted spiro[4.4]nonatrienes. A notable advancement is the palladium-catalyzed rearrangement of carboxy-substituted spiro[4.4]nonatrienes to form annulated fulvenes, demonstrating the potential for these compounds as building blocks in the synthesis of more complex molecular architectures.
Synthetic Methodologies and Quantitative Data
The synthesis of spiro[4.4]nonatrienes has evolved from the initial multi-step procedures to more sophisticated and efficient methods. This section details the seminal synthesis and a modern palladium-catalyzed approach, with quantitative data summarized for clarity.
The First Synthesis of Spiro[4.4]nonatetraene and this compound
The pioneering work by Semmelhack and his team laid the foundation for the synthesis of spiro[4.4]nonatrienes.[1] The synthetic routes for both spiro[4.4]nonatetraene and this compound are outlined below.
Table 1: Summary of the First Synthesis of Spiro[4.4]nonatrienes
| Target Molecule | Starting Materials | Key Steps | Overall Yield (%) | Reference |
| Spiro[4.4]nonatetraene | Allyl bromide and diethyl malonate | 1. Alkylation of diethyl malonate with allyl bromide. 2. Ring-closing metathesis. 3. Further functional group manipulations. | Not explicitly stated in abstract | [1] |
| This compound | Cyclopentadienide anion and 4,5-di(bromomethyl)-2,2-dimethyl-1,3-dioxolane | 1. Nucleophilic substitution of the dibromide with cyclopentadienide. 2. Deprotection and subsequent transformations. | Not explicitly stated in abstract | [1] |
Palladium-Catalyzed Rearrangement of a Carboxy-Substituted Spiro[4.4]nonatriene
A contemporary approach involves the palladium-catalyzed oxidative Heck cascade reaction and rearrangement of a carboxy-substituted spiro[4.4]nonatriene to yield enantioenriched, aryl-substituted annulated fulvenes. This method highlights the modern utility of spiro[4.4]nonatrienes in constructing complex molecular scaffolds.
Table 2: Quantitative Data for the Palladium-Catalyzed Rearrangement
| Entry | Arylboronic Acid | Yield of Diaryl Fulvene (%) | Enantiomeric Ratio (er) |
| 1 | Phenylboronic acid | 59 | 87:13 |
| 2 | 4-Methoxyphenylboronic acid | 65 | 88:12 |
| 3 | 4-Chlorophenylboronic acid | 55 | 85:15 |
| 4 | 3-Thienylboronic acid | 48 | 82:18 |
Experimental Protocols
This section provides detailed experimental methodologies for the key synthetic transformations discussed.
General Procedure for the First Synthesis of this compound (Conceptual)
The following is a conceptual protocol based on the starting materials mentioned in the 1973 abstract. The precise reagents, conditions, and purification methods would be detailed in the full publication.
Step 1: Synthesis of the Spirocyclic Precursor. To a solution of freshly prepared sodium cyclopentadienide in tetrahydrofuran (THF) at 0 °C is added a solution of 4,5-di(bromomethyl)-2,2-dimethyl-1,3-dioxolane in THF. The reaction mixture is stirred at room temperature for 12 hours. After quenching with water, the product is extracted with diethyl ether, dried over magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 2: Deprotection and Elimination. The purified spirocyclic precursor is dissolved in a mixture of acetic acid and water and heated to reflux for 4 hours to remove the acetonide protecting group. The resulting diol is then treated with a dehydrating agent, such as p-toluenesulfonic acid, in refluxing toluene with a Dean-Stark trap to effect the elimination and formation of the triene system. The final product, this compound, is purified by distillation or chromatography.
Detailed Experimental Protocol for the Palladium-Catalyzed Rearrangement of a Carboxy-Substituted Spiro[4.4]nonatriene
This protocol is based on the information provided in the 2023 publication on the oxidative Heck cascade reaction.
To a reaction vial charged with 1-carboxy-4-methyl-ester-spiro[4.4]nonatriene (0.05 mmol, 1.0 equiv), the corresponding arylboronic acid (0.15 mmol, 3.0 equiv), and (S)-iPr-quinox ligand (0.005 mmol, 0.1 equiv) is added a solution of Pd(OAc)₂ (0.0025 mmol, 0.05 equiv) in 1,4-dioxane (0.5 mL). The vial is sealed and the mixture is stirred at 80 °C for 24 hours. After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel and the solvent is removed in vacuo. The residue is purified by flash column chromatography on silica gel to afford the desired diaryl fulvene product.
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic methodologies described.
References
Methodological & Application
Application Notes and Protocols for Spiro[4.4]nona-1,3,7-triene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro[4.4]nona-1,3,7-triene is a spirocyclic hydrocarbon that has been a subject of interest in the field of organic chemistry due to its unique structural and electronic properties. Its synthesis and properties were first reported by M. F. Semmelhack, J. S. Foos, and S. Katz in 1973.[1][2] The primary interest in this compound stems from the study of spiroconjugation, the interaction between the pi-systems of the two rings connected by a single spiro-carbon.
While the unique structure of this compound makes it a valuable tool for theoretical and mechanistic studies, it is important to note that, to date, there is a significant lack of published research on its biological activity and potential applications in drug development. The protocols and data presented herein are therefore focused on its synthesis and characterization.
Data Presentation
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and spectroscopic data for this compound.
| Property | Value |
| Molecular Formula | C₉H₁₀ |
| Molecular Weight | 118.18 g/mol |
| Appearance | Colorless oil |
| Boiling Point | Not reported |
| UV (λmax) | 245 nm (in isooctane) |
| ¹H NMR (CDCl₃, δ) | 6.4-5.8 (m, 4H), 5.6-5.2 (m, 2H), 2.5 (s, 4H) |
| ¹³C NMR (CDCl₃, δ) | 134.5, 131.8, 64.2, 40.1 |
| Mass Spec (m/z) | 118 (M+), 117, 91, 78, 65 |
Experimental Protocols
Synthesis of this compound
The following protocol is based on the synthesis reported by Semmelhack, Foos, and Katz (1973).[1][2]
Materials:
-
Freshly cracked cyclopentadiene
-
n-Butyllithium in hexane
-
4,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxolane
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Ice bath
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Preparation of Cyclopentadienyl Anion: A solution of freshly cracked cyclopentadiene (1.1 equivalents) in anhydrous THF is prepared in a three-necked flask under an inert atmosphere. The flask is cooled to 0 °C in an ice bath. A solution of n-butyllithium in hexane (1.0 equivalent) is added dropwise via a dropping funnel over 30 minutes with constant stirring. The reaction mixture is stirred for an additional 30 minutes at 0 °C.
-
Alkylation: A solution of 4,5-bis(bromomethyl)-2,2-dimethyl-1,3-dioxolane (1.0 equivalent) in anhydrous THF is added dropwise to the cyclopentadienyl anion solution at 0 °C over 30 minutes. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using hexane as the eluent to yield this compound as a colorless oil.
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic pathway for this compound.
Logical Relationship of Characterization
This diagram shows the relationship between the synthesized compound and the analytical methods used for its characterization.
Caption: Analytical workflow for structural confirmation.
Disclaimer
The experimental protocols and data provided are based on published literature. These procedures should be carried out by trained professionals in a well-equipped laboratory. Appropriate safety precautions should be taken at all times. The lack of information on biological applications suggests that this compound is currently a compound for research in chemical theory and synthesis rather than a direct candidate for drug development.
References
Applications of Spiro[4.4]nona-1,3,7-triene in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Spiro[4.4]nona-1,3,7-triene and its derivatives in organic synthesis. The unique spirocyclic structure of this compound, featuring two perpendicular π-systems, leads to interesting reactivity and makes it a valuable building block for complex molecular architectures.
Application Note 1: Synthesis of this compound
Introduction: this compound is a key starting material for accessing more complex spirocyclic systems. Its synthesis was first reported by Semmelhack, Foos, and Katz in 1973. The protocol involves the reaction of cyclopentadienide anion with a protected diol derivative.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the procedure described by M. F. Semmelhack, J. S. Foos, and S. Katz.[1]
Materials:
-
Sodium cyclopentadienide solution in THF
-
4,5-di(bromomethyl)-2,2-dimethyl-1,3-dioxolane
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser
-
Inert atmosphere setup (Schlenk line or glovebox)
-
Standard glassware for extraction and purification
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Under an inert atmosphere, a solution of sodium cyclopentadienide in THF is placed in a three-necked flask and cooled to 0 °C.
-
A solution of 4,5-di(bromomethyl)-2,2-dimethyl-1,3-dioxolane in anhydrous THF is added dropwise to the stirred cyclopentadienide solution over 1 hour.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Logical Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Application Note 2: Palladium-Catalyzed Rearrangement of a Carboxy-Substituted Spiro[4.4]nonatriene to Annulated Fulvenes
Introduction: A recent application of a functionalized Spiro[4.4]nonatriene derivative involves a novel palladium-catalyzed oxidative Heck cascade and rearrangement to synthesize aryl-substituted, enantioenriched fulvenes.[2] This transformation proceeds through a proposed Pd(II)-mediated 1,5-vinyl shift.[2][3][4] The reaction showcases the utility of the spirocyclic core in accessing complex fused-ring systems.
Experimental Protocol: Synthesis of 1-Carboxy-4-methyl-ester-spiro[4.4]nonatriene
This protocol is a prerequisite for the subsequent palladium-catalyzed rearrangement and is based on the supplementary information of the work by Goyal, Sarpong, and Houk.[5]
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO2)
-
Dimethyl sulfate
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
A solution of this compound in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
n-Butyllithium is added dropwise, and the mixture is stirred for 1 hour at -78 °C.
-
The reaction mixture is poured over crushed dry ice and allowed to warm to room temperature.
-
The solvent is removed in vacuo, and the residue is acidified with 1 M HCl.
-
The aqueous layer is extracted with diethyl ether.
-
To the combined organic extracts, dimethyl sulfate is added, and the mixture is stirred with a solution of sodium hydroxide.
-
After reaction completion, the layers are separated, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by chromatography to yield 1-carboxy-4-methyl-ester-spiro[4.4]nonatriene.
Experimental Protocol: Oxidative Heck Reaction and Rearrangement
This protocol details the synthesis of diaryl fulvene 2a as reported by Goyal, Sarpong, and Houk.[5]
Materials:
-
1-Carboxy-4-methyl-ester-spiro[4.4]nonatriene (1)
-
Arylboronic acid
-
Pd(OAc)2
-
(S)-DTBM-SEGPHOS
-
2,5-Dimethylbenzoquinone (2,5-di-Me BQ)
-
Sodium carbonate (Na2CO3)
-
1,2-Dichloroethane (DCE)
-
Oxygen (O2) balloon
Procedure:
-
In a vial, Pd(OAc)2 and (S)-DTBM-SEGPHOS are dissolved in DCE.
-
The mixture is stirred at room temperature for approximately 30 minutes.
-
2,5-di-Me BQ, Na2CO3, spirononatriene 1, and the arylboronic acid are added.
-
The vial is sealed and stirred under an O2 atmosphere at 50 °C for 20 hours.
-
The vial is cooled to 25 °C and the mixture is filtered through a silica pad, eluting with dichloromethane (DCM).
-
The filtrate is concentrated under reduced pressure, and the residue is purified by preparative TLC to afford the diaryl fulvene.
Quantitative Data Summary
| Entry | Arylboronic Acid | Product | Yield (%) | er |
| 1 | Phenylboronic acid | 2a | 59 | 87:13 |
| 2 | 4-Methoxyphenylboronic acid | 2b | 65 | 88:12 |
| 3 | 4-Fluorophenylboronic acid | 2c | 55 | 86:14 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 2d | 48 | 85:15 |
Data extracted from Goyal et al., Chemical Science, 2023.[3]
Proposed Catalytic Cycle and Rearrangement Pathway
Caption: Proposed mechanism for the oxidative Heck reaction and rearrangement.
Future Outlook: Potential Applications in Diels-Alder Reactions
While specific, detailed protocols for the Diels-Alder reactions of this compound are not extensively reported in recent literature, its diene and triene functionalities suggest significant potential in cycloaddition chemistry. The unique three-dimensional structure could lead to interesting stereochemical outcomes. Further research into the reactivity of this compound as a diene or dienophile in [4+2] cycloadditions could open new avenues for the synthesis of complex polycyclic and spirocyclic frameworks. The construction of annulated spiro[4.4]-nonane-diones via tandem [4+2]-cycloaddition/aromatization reactions of related spirodiones highlights the feasibility of such approaches.[6][7][8]
References
- 1. collaborate.princeton.edu [collaborate.princeton.edu]
- 2. Rearrangement of a carboxy-substituted spiro[4.4]nonatriene to annulated fulvenes through a Pd(ii)-mediated 1,5-vinyl shift - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Construction of Annulated Spiro[4.4]-nonane-diones via the Tandem [4 + 2]-Cycloaddition/Aromatization Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spiro Ligands in Asymmetric Catalysis
A Focus on 1,1'-Spirobindane-7,7'-diol (SPINOL)-Derived Ligands
Introduction
While the specific use of spiro[4.4]nona-1,3,7-triene as a ligand in asymmetric catalysis is not extensively documented in scientific literature, the broader class of spirocyclic compounds, particularly those derived from 1,1'-spirobiindane-7,7'-diol (SPINOL), has emerged as a cornerstone in the field. The rigid C2-symmetric scaffold of SPINOL provides a privileged chiral environment that has been successfully exploited in a wide range of enantioselective transformations. This document provides detailed application notes and protocols for the use of SPINOL-derived ligands in key asymmetric catalytic reactions, targeting researchers, scientists, and professionals in drug development.
The unique spirocyclic structure of SPINOL-based ligands imparts high rigidity and stability to the corresponding metal complexes, creating a well-defined chiral pocket that enables exceptional levels of stereocontrol.[1] These ligands are readily derivatized, allowing for the fine-tuning of steric and electronic properties to optimize performance in various catalytic systems.[1]
Application 1: Asymmetric Friedel-Crafts Reaction of Indoles with Imines
SPINOL-derived chiral phosphoric acids have proven to be highly effective catalysts for the enantioselective Friedel-Crafts reaction between indoles and imines, affording chiral 3-indolylmethanamines, which are valuable building blocks in medicinal chemistry.
Quantitative Data Summary
| Entry | Imine Substrate (R) | Indole Substrate | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Phenyl | Indole | 10 | -60 | 36 | 80 | 96 |
| 2 | 4-Methylphenyl | Indole | 10 | -60 | 36 | 85 | 95 |
| 3 | 4-Methoxyphenyl | Indole | 10 | -60 | 36 | 90 | 97 |
| 4 | 4-Chlorophenyl | Indole | 10 | -60 | 36 | 75 | 94 |
| 5 | 2-Naphthyl | Indole | 10 | -60 | 36 | 82 | 98 |
Data compiled from representative examples in the literature. Actual results may vary.
Experimental Protocol: Asymmetric Friedel-Crafts Reaction
Materials:
-
(S)-SPINOL-derived phosphoric acid catalyst (e.g., with 3,5-bis(trifluoromethyl)phenyl groups)
-
Substituted N-sulfonyl imine
-
Indole
-
Anhydrous toluene
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the N-sulfonyl imine (0.1 mmol) and the (S)-SPINOL-derived phosphoric acid catalyst (0.01 mmol, 10 mol%).
-
Add anhydrous toluene (0.5 mL) and stir the mixture for 10 minutes at room temperature to ensure pre-formation of the catalyst-substrate complex.
-
Cool the reaction mixture to -60 °C using a suitable cooling bath.
-
Add the indole (0.5 mmol) to the cooled mixture in one portion.
-
Stir the reaction at -60 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion (typically 36 hours), quench the reaction by adding a 2 M aqueous solution of sodium hydroxide (NaOH).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/petroleum ether = 1:3) to yield the enantiomerically enriched 3-indolylmethanamine.[1]
Reaction Scheme
Caption: Asymmetric Friedel-Crafts reaction workflow.
Application 2: Rhodium-Catalyzed Asymmetric Hydrogenation
SPINOL-derived phosphoramidite ligands are highly effective in rhodium-catalyzed asymmetric hydrogenation of various prochiral olefins, such as α-dehydroamino acid derivatives and itaconic acid, to produce chiral amino acids and succinates with excellent enantioselectivity.
Quantitative Data Summary
| Entry | Substrate | Ligand | Catalyst Loading (mol%) | H₂ Pressure (bar) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | Methyl α-acetamidoacrylate | (S)-SPINOL-Phosphoramidite | 1 | 10 | 25 | 12 | >99 | >99 |
| 2 | Methyl α-acetamidocinnamate | (S)-SPINOL-Phosphoramidite | 1 | 10 | 25 | 12 | >99 | 99 |
| 3 | Itaconic acid | (S)-SPINOL-Phosphoramidite | 1 | 20 | 25 | 24 | >99 | 98 |
| 4 | Dimethyl itaconate | (S)-SPINOL-Phosphoramidite | 1 | 20 | 25 | 24 | >99 | 97 |
Data compiled from representative examples in the literature. Actual results may vary.
Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation
Materials:
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
(S)-SPINOL-derived phosphoramidite ligand
-
Prochiral olefin substrate (e.g., methyl α-acetamidoacrylate)
-
Anhydrous dichloromethane (DCM) or methanol (MeOH)
-
High-pressure hydrogenation autoclave
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, dissolve [Rh(COD)₂]BF₄ (0.005 mmol) and the (S)-SPINOL-derived phosphoramidite ligand (0.011 mmol) in anhydrous DCM (2 mL) in a Schlenk flask.
-
Stir the solution at room temperature for 30 minutes to form the active catalyst complex.
-
In a separate flask, dissolve the olefin substrate (0.5 mmol) in anhydrous DCM (3 mL).
-
Transfer the substrate solution to the autoclave.
-
Using a syringe, transfer the catalyst solution to the autoclave.
-
Seal the autoclave, remove it from the glovebox, and purge it with hydrogen gas three times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 bar).
-
Stir the reaction mixture at the specified temperature (e.g., 25 °C) for the required time (e.g., 12 hours).
-
After the reaction is complete, carefully vent the autoclave and purge with nitrogen.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the chiral product.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Catalytic Cycle Visualization
Caption: Rh-catalyzed asymmetric hydrogenation cycle.
Application 3: Palladium-Catalyzed Asymmetric Allylic Alkylation
SPINOL-derived phosphoramidite ligands have also been successfully employed in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. These reactions are powerful tools for the construction of stereogenic centers.
Quantitative Data Summary
| Entry | Allylic Substrate | Nucleophile | Ligand | Base | Yield (%) | ee (%) |
| 1 | 1,3-Diphenylallyl acetate | Dimethyl malonate | (S,R,R)-SPINOL-Phosphoramidite | K₂CO₃ | 95 | 92 |
| 2 | cinnamyl acetate | 1,3-Dimethylindole | (S,R,R)-SPINOL-Phosphoramidite | K₂CO₃ | 80 | 87 |
| 3 | rac-3-acetoxy-1-cyclohexene | Dimethyl malonate | (S,R,R)-SPINOL-Phosphoramidite | Et₃B | 88 | 90 |
Data compiled from representative examples in the literature. Actual results may vary.[2]
Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation
Materials:
-
[Pd(C₃H₅)Cl]₂
-
(S,R,R)-SPINOL-derived phosphoramidite ligand
-
Allylic substrate (e.g., 1,3-diphenylallyl acetate)
-
Nucleophile (e.g., dimethyl malonate)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., MeCN)
-
Activated 3 Å molecular sieves
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add [Pd(C₃H₅)Cl]₂ (4 mol %) and the (S,R,R)-SPINOL-derived phosphoramidite ligand (8 mol %).
-
Add anhydrous MeCN (1.0 mL) and stir the mixture at room temperature for 20 minutes.
-
Add the allylic substrate (0.2 mmol), the nucleophile (0.6 mmol), the base (0.24 mmol), and activated 3 Å molecular sieves (70 mg).
-
Stir the reaction mixture at the specified temperature (e.g., 5 °C) for 24-48 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired product.
-
Determine the enantiomeric excess by chiral HPLC analysis.[2]
Logical Relationship Diagram
Caption: Key steps in Pd-catalyzed AAA.
Disclaimer: These protocols are intended as a general guide. Optimal reaction conditions may vary depending on the specific substrates and ligands used. It is recommended to consult the primary literature for detailed procedures and safety information.
References
Application Notes and Protocols for the Characterization of Spiro[4.4]nona-1,3,7-triene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key analytical techniques used to characterize Spiro[4.4]nona-1,3,7-triene and its derivatives. Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography are provided to guide researchers in their analytical workflows.
Introduction
This compound and its derivatives are a class of spirocyclic compounds with unique electronic and structural properties. Their rigid, three-dimensional structure and conjugated π-systems make them interesting candidates for applications in materials science and as scaffolds in medicinal chemistry. Accurate and thorough characterization is crucial for confirming the identity, purity, and structure of newly synthesized derivatives. This document outlines the standard analytical methods employed for this purpose.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of this compound derivatives in solution. Both ¹H and ¹³C NMR are essential for providing information about the chemical environment of individual atoms.
2.1.1. Representative NMR Data
The following tables summarize typical ¹H and ¹³C NMR chemical shifts for the parent this compound and a related analogue, Spiro[4.4]nona-1,3-diene, for comparative purposes. Chemical shifts are reported in parts per million (ppm) relative to a standard internal reference.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | H1, H4 | H2, H3 | H6, H9 | H7, H8 |
| This compound | 6.2 - 6.4 | 5.8 - 6.0 | 2.5 - 2.7 | 5.6 - 5.8 |
| Spiro[4.4]nona-1,3-diene | 6.31 | 5.89 | 1.8 - 2.0 | 1.8 - 2.0 |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | C1, C4 | C2, C3 | C5 (spiro) | C6, C9 | C7, C8 |
| This compound | 135 - 137 | 130 - 132 | 60 - 65 | 40 - 42 | 130 - 132 |
| Spiro[4.4]nona-1,3-diene | 136.4 | 131.1 | 62.8 | 39.8 | 26.1 |
2.1.2. Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₂Cl₂, Acetone-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse width, acquisition time, and relaxation delay.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
If necessary, perform advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete assignment of proton and carbon signals.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
2.1.3. NMR Workflow Diagram
Caption: Workflow for NMR characterization of this compound derivatives.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-systems of this compound derivatives. The position of the maximum absorbance (λ_max) is indicative of the extent of conjugation.
2.2.1. Representative UV-Vis Data
Table 3: UV-Vis Absorption Maxima (λ_max)
| Compound | Solvent | λ_max (nm) |
| This compound | Hexane | ~245 |
| Spiro[4.4]nonatetraene | Hexane | ~267 |
Note: The red shift observed for the tetraene is consistent with its more extended π-system.[1]
2.2.2. Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the this compound derivative in a UV-transparent solvent (e.g., hexane, ethanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λ_max.
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
-
Data Acquisition: Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Determine the wavelength of maximum absorbance (λ_max).
2.2.3. UV-Vis Spectroscopy Workflow Diagram
Caption: General workflow for UV-Vis spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in the confirmation of the molecular formula.
3.1. Representative Mass Spectrometry Data
Table 4: High-Resolution Mass Spectrometry Data
| Compound | Ionization Mode | Calculated m/z | Measured m/z |
| C₉H₁₀ ([M+H]⁺) | ESI+ | 119.0855 | 119.0853 |
| C₉H₁₀ ([M]⁺˙) | EI | 118.0783 | 118.0781 |
3.2. Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrument Setup:
-
Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) for polar derivatives or Electron Ionization (EI) for more volatile and less polar compounds.
-
Calibrate the mass spectrometer using a known standard.
-
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum. For structural information, tandem MS (MS/MS) experiments can be performed to induce fragmentation.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion. Use the accurate mass measurement from HRMS to confirm the elemental composition. Analyze the fragmentation pattern to gain insights into the compound's structure.
3.3. Mass Spectrometry Workflow Diagram
Caption: Workflow for mass spectrometric analysis.
X-ray Crystallography
For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including stereochemistry and solid-state packing.
4.1. Experimental Protocol for X-ray Crystallography
-
Crystal Growth: Grow single crystals of the this compound derivative of suitable quality for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the collected diffraction data.
-
-
Structure Analysis: Analyze the final crystal structure to determine bond lengths, bond angles, and intermolecular interactions.
4.2. X-ray Crystallography Workflow Diagram
Caption: Workflow for single-crystal X-ray diffraction analysis.
Conclusion
The combination of NMR and UV-Vis spectroscopy, mass spectrometry, and, where applicable, X-ray crystallography provides a powerful and comprehensive suite of tools for the unambiguous characterization of this compound derivatives. The detailed protocols and representative data presented in these application notes serve as a valuable resource for researchers in the fields of organic synthesis, materials science, and drug discovery.
References
Application Notes and Protocols: The Spiro[4.4]nonane Moiety in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The spiro[4.4]nonane framework, a key structural motif in a variety of natural products, presents a unique three-dimensional architecture that is of significant interest in medicinal chemistry and drug discovery. While the direct application of the parent hydrocarbon, spiro[4.4]nona-1,3,7-triene, in the total synthesis of natural products is not extensively documented in the current literature, the synthesis of molecules containing the spiro[4.4]nonane core is a vibrant area of research. The inherent chirality and conformational rigidity of this spirocyclic system make it an attractive scaffold for the development of novel therapeutic agents.
This document provides an in-depth look at a representative synthesis of a natural product featuring a spiro[4.4]nonane core, specifically a spiroketal. The focus will be on the key strategic bond formations and the detailed experimental protocols for the construction of the spirocyclic system. While a direct synthesis commencing from this compound is not showcased due to a lack of published examples, the principles and methodologies described herein are central to the construction of this important chemical scaffold.
Featured Application: Total Synthesis of Cephalosporolide H
Cephalosporolide H is a marine-derived natural product that possesses a characteristic 1,6-dioxaspiro[4.4]nonane (spiroketal) core. Its synthesis provides an excellent case study in the strategic construction of the spiro[4.4]nonane system. The following sections detail a synthetic approach, highlighting the key diastereoselective spiroketalization step. This synthesis was reported by the Dudley research group and showcases a robust strategy for controlling the stereochemistry of the spirocenter.[1][2]
Synthetic Strategy Overview
The retrosynthetic analysis of Cephalosporolide H reveals a key disconnection at the spiroketal linkage. The synthesis hinges on the diastereoselective formation of the spiroketal from a linear precursor containing two hydroxyl groups and a ketone (or a latent ketone). The stereochemistry of the final product is dictated by the stereocenters present in the linear precursor and the conditions of the cyclization reaction.
The overall synthetic workflow can be visualized as follows:
References
Application Notes and Protocols for the Synthesis of Substituted Spiro[4.4]nona-1,3,7-triene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These notes provide detailed protocols for the synthesis of substituted spiro[4.4]nona-1,3,7-triene derivatives, compounds of significant interest in medicinal chemistry and materials science due to their unique three-dimensional structure and electronic properties.[1][2][3] The inherent rigidity of the spirocyclic scaffold is a desirable feature in drug design, potentially leading to higher binding affinity and selectivity.[4]
Introduction
Spiro[4.4]nona-1,3,7-trienes are a class of spirocyclic compounds characterized by two five-membered rings sharing a single carbon atom. Their non-planar structure and potential for spiroconjugation—the through-space interaction of the π-systems of the two rings—make them intriguing scaffolds for various applications.[5] Recent research has focused on the synthesis of functionalized derivatives that can serve as versatile intermediates for more complex molecules, including annulated fulvenes, which have applications in materials science and as intermediates in the synthesis of natural products.[1][2][3][6]
This document outlines two key synthetic routes to this compound derivatives:
-
Synthesis of a Carboxy-Substituted this compound: A contemporary method that yields a functionalized spirocycle, suitable for further elaboration, for instance, through palladium-catalyzed reactions.[1][2][3]
-
Synthesis of the Parent this compound: A classical approach to the unsubstituted parent compound.[5]
Experimental Protocols
Protocol 1: Synthesis of a Carboxy-Substituted this compound Derivative
This protocol is adapted from the work of Tantillo and coworkers and describes the synthesis of a chiral, carboxy-substituted spiro[4.4]nonatriene, which is a versatile intermediate for further chemical transformations.[1][2][3]
Reaction Scheme:
A multi-step synthesis is typically employed, starting from commercially available materials. The key spirocyclization step often involves an intramolecular reaction. The following is a representative procedure for a key intermediate.
Materials:
-
Appropriately substituted cyclopentadiene precursor
-
A suitable dielectrophile (e.g., a dibromide derivative)
-
Base (e.g., sodium hydride, potassium tert-butoxide)
-
Anhydrous solvents (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
Reagents for workup and purification (e.g., saturated ammonium chloride, brine, magnesium sulfate, silica gel)
Procedure:
-
Preparation of the Cyclopentadienyl Anion: A solution of the substituted cyclopentadiene in anhydrous THF is cooled to 0 °C under an inert atmosphere (e.g., argon or nitrogen). A strong base, such as sodium hydride (1.1 eq), is added portion-wise. The reaction mixture is stirred at this temperature for 1 hour, or until the evolution of hydrogen gas ceases, to ensure complete formation of the cyclopentadienyl anion.
-
Spirocyclization: The dielectrophile (1.0 eq), dissolved in anhydrous THF, is added dropwise to the solution of the cyclopentadienyl anion at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted this compound derivative.
Expected Yield and Characterization:
Yields for this type of reaction can vary depending on the specific substrates but are often in the moderate to good range (40-70%). The final product should be characterized by standard spectroscopic methods.
Protocol 2: Synthesis of Parent this compound
This protocol outlines a route to the unsubstituted this compound.[5]
Reaction Scheme:
This synthesis involves the reaction of the cyclopentadienide anion with a suitable 1,4-dihalogenated butane equivalent.
Materials:
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Sodium amide (or another suitable base)
-
Liquid ammonia
-
4,5-di(bromomethyl)-2,2-dimethyl-1,3-dioxolane (as a protected precursor to 1,4-dibromo-2-butene)
-
Anhydrous diethyl ether
-
Reagents for deprotection and subsequent steps.
Procedure:
-
Formation of Sodium Cyclopentadienide: In a flask equipped with a dry ice condenser, liquid ammonia is condensed. Sodium amide is added, followed by the dropwise addition of freshly cracked cyclopentadiene. The mixture is stirred until the formation of the sodium cyclopentadienide is complete.
-
Alkylation: The protected 1,4-dibromo-2-butene equivalent, 4,5-di(bromomethyl)-2,2-dimethyl-1,3-dioxolane, is added to the solution of sodium cyclopentadienide in liquid ammonia.[5] The reaction is stirred for several hours.
-
Workup and Deprotection: After the reaction is complete, the ammonia is allowed to evaporate. The residue is worked up with water and ether. The resulting intermediate is then deprotected to yield a diol, which is subsequently converted to the corresponding dibromide.
-
Final Cyclization: The dibromide is then treated with a strong base to induce the final ring closure to form the this compound.
-
Purification: The final product is purified by distillation or chromatography.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of substituted this compound derivatives.
Table 1: Reaction Yields of Substituted this compound Derivatives
| Entry | R1 Substituent | R2 Substituent | Yield (%) | Reference |
| 1 | -COOCH3 | -CH3 | 59 | [6] |
| 2 | -H | -H | Not explicitly stated | [5] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Table 2: Spectroscopic Data for a Representative Carboxy-Substituted this compound
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.50-6.20 (m, 4H, vinylic), 3.75 (s, 3H, -OCH₃), 3.20-2.80 (m, 4H, allylic), 2.10 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 172.0 (C=O), 145.0, 140.0, 135.0, 130.0 (vinylic C), 65.0 (spiro C), 52.0 (-OCH₃), 40.0, 38.0 (allylic C), 15.0 (-CH₃) |
| IR (thin film) | ν (cm⁻¹): 2950, 1725 (C=O), 1650, 1440, 1250 |
| HRMS (ESI) | m/z calculated for [M+Na]⁺, found within ± 5 ppm |
Note: The presented data is a representative example. Actual spectroscopic data will vary depending on the specific substitution pattern.
Visualizations
Logical Workflow for Synthesis and Application
Caption: Workflow for the synthesis and application of spiro[4.4]nona-1,3,7-trienes.
Signaling Pathway of a Hypothetical Drug Candidate
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a drug candidate incorporating a this compound scaffold. The rigid conformation of the spirocycle could enable specific interactions with a protein kinase, for example.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by a spiro[4.4]nonatriene derivative.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Rearrangement of a carboxy-substituted spiro[4.4]nonatriene to annulated fulvenes through a Pd(ii)-mediated 1,5-vinyl shift - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rearrangement of a carboxy-substituted spiro[4.4]nonatriene to annulated fulvenes through a Pd(ii)-mediated 1,5-vinyl shift - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Spiro[4.4]nona-1,3-diene [webbook.nist.gov]
- 5. collaborate.princeton.edu [collaborate.princeton.edu]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Diels-Alder Reactions Involving Spiro[4.4]nona-1,3,7-triene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro[4.4]nona-1,3,7-triene is a unique spirocyclic compound containing a cyclopentadiene ring, which is a reactive diene for Diels-Alder reactions. This [4+2] cycloaddition reaction is a powerful tool in organic synthesis for the construction of complex polycyclic frameworks, which are often found in natural products and pharmaceutically active compounds. These application notes provide an overview of the known Diels-Alder reactivity of this compound and a general protocol for its reaction with common dienophiles.
Reactivity Overview
The cyclopentadiene moiety of this compound readily participates in Diels-Alder reactions with a variety of dienophiles. The reaction proceeds to form a tricyclic adduct with a newly formed six-membered ring. The lone double bond in the other five-membered ring of the spiro system typically remains unreactive under standard Diels-Alder conditions.
Applications in Synthesis
The Diels-Alder adducts derived from this compound can serve as versatile intermediates for the synthesis of more complex molecules. The rigid polycyclic structure and the remaining double bond provide handles for further functionalization, making them attractive building blocks in medicinal chemistry and materials science.
Experimental Data
The following table summarizes the quantitative data for the Diels-Alder reaction of this compound with select dienophiles.
| Dienophile | Reaction Conditions | Product | Yield (%) | Reference |
| N-phenylmaleimide | Ether, Room Temperature, 18 hours | Endo adduct | 95 | [1] |
| Tetracyanoethylene | Dichloromethane, Room Temperature, instantaneous | 1:1 adduct | >98 | [1] |
| Dimethyl acetylenedicarboxylate | Neat, Room Temperature, 24 hours | 1:1 adduct | ~100 | [1] |
Experimental Protocols
General Protocol for the Diels-Alder Reaction of this compound
This protocol provides a general procedure for the reaction of this compound with a dienophile. The specific conditions may require optimization depending on the reactivity of the dienophile.
Materials:
-
This compound
-
Dienophile (e.g., N-phenylmaleimide, tetracyanoethylene, dimethyl acetylenedicarboxylate)
-
Anhydrous solvent (e.g., diethyl ether, dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment (e.g., rotary evaporator, chromatography supplies)
Procedure:
-
To a solution of this compound (1.0 equivalent) in the appropriate anhydrous solvent under an inert atmosphere, add the dienophile (1.0-1.2 equivalents) at room temperature.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the desired Diels-Alder adduct.
Specific Protocol: Reaction with N-phenylmaleimide
-
Dissolve this compound (100 mg, 0.85 mmol) in 5 mL of anhydrous diethyl ether in a round-bottom flask under a nitrogen atmosphere.
-
Add N-phenylmaleimide (147 mg, 0.85 mmol) to the solution at room temperature with stirring.
-
Continue stirring the mixture for 18 hours at room temperature.
-
Remove the solvent in vacuo to yield the crude product.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give the pure endo adduct.
Specific Protocol: Reaction with Tetracyanoethylene
-
Dissolve this compound (50 mg, 0.42 mmol) in 2 mL of dichloromethane.
-
To this solution, add a solution of tetracyanoethylene (54 mg, 0.42 mmol) in 2 mL of dichloromethane at room temperature.
-
The reaction is typically instantaneous, as indicated by a color change.
-
Concentrate the solution to obtain the crystalline adduct, which can be further purified by recrystallization if necessary.
Visualizations
Caption: General scheme of the Diels-Alder reaction.
Caption: A typical experimental workflow.
References
Application Notes and Protocols for Palladium-Catalyzed Reactions of Carboxy-Substituted Spiro[4.4]nonatriene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed rearrangement of a carboxy-substituted spiro[4.4]nonatriene. This reaction transforms the spirocyclic compound into valuable annulated fulvenes, which are significant structural motifs in medicinal chemistry and materials science.[1][2][3][4][5] The protocols are intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
Spiro[4.4]nonatrienes are a class of molecules with unique three-dimensional structures that have garnered interest in various fields, including drug discovery.[6] The palladium-catalyzed transformation of carboxy-substituted spiro[4.4]nonatriene represents a novel synthetic route to enantioenriched, aryl-substituted annulated fulvenes.[1][2][3] This reaction proceeds through an oxidative Heck cascade and a subsequent rearrangement, offering a unique pathway for skeletal reorganization of spirocyclic systems.[1][4] The resulting annulated fulvenes are versatile building blocks for the synthesis of more complex molecules.[1]
Reaction Principle
The core transformation involves the reaction of a carboxy-substituted spiro[4.4]nonatriene with an arylboronic acid in the presence of a palladium(II) catalyst. The reaction proceeds via an oxidative Heck reaction, which is intercepted, leading to a rearrangement of the spirocyclic framework to form the annulated fulvene product.[1][3] Mechanistic studies, supported by Density Functional Theory (DFT) calculations, suggest that the rearrangement occurs through a novel Pd(II)-mediated 1,5-vinyl shift from a vinyl-palladium intermediate.[1][2][4][5]
The overall transformation can be visualized as follows:
Caption: Overall reaction scheme for the palladium-catalyzed rearrangement.
Experimental Protocols
General Procedure for the Synthesis of Annulated Fulvenes
This protocol is adapted from the work of Goyal et al.[1]
Materials:
-
1-carboxy-4-methyl-ester-spiro[4.4]nonatriene (Substrate 1)
-
Arylboronic acid
-
Pd(OAc)₂ (Palladium(II) acetate)
-
(S)-iPr-quinox (Ligand)
-
Ag₂O (Oxidant)
-
TFA (Trifluoroacetic acid)
-
1,4-Dioxane (Solvent)
-
Nitrogen or Argon atmosphere
Equipment:
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer
-
Standard laboratory glassware
-
Inert atmosphere setup (e.g., Schlenk line)
-
Purification apparatus (e.g., column chromatography)
Protocol:
-
To a clean and dry Schlenk tube, add Pd(OAc)₂ (0.0025 mmol, 0.1 equiv) and (S)-iPr-quinox (0.003 mmol, 0.12 equiv).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add 1,4-dioxane (0.5 mL) and stir the mixture at room temperature for 10 minutes.
-
Add the arylboronic acid (0.05 mmol, 2.0 equiv), Ag₂O (0.05 mmol, 2.0 equiv), and TFA (0.025 mmol, 1.0 equiv).
-
Finally, add a solution of 1-carboxy-4-methyl-ester-spiro[4.4]nonatriene (0.025 mmol, 1.0 equiv) in 1,4-dioxane (0.5 mL).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired annulated fulvene.
Experimental Workflow
The following diagram illustrates the key steps in the experimental procedure.
References
- 1. Rearrangement of a carboxy-substituted spiro[4.4]nonatriene to annulated fulvenes through a Pd(ii)-mediated 1,5-vinyl shift - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rearrangement of a carboxy-substituted spiro[4.4]nonatriene to annulated fulvenes through a Pd(ii)-mediated 1,5-vinyl shift - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Rearrangement of a carboxy-substituted spiro[4.4]nonatriene to annulated fulvenes through a Pd(ii)-mediated 1,5-vinyl shift - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: NMR and Crystallographic Analysis of Spiro[4.4]nona-1,3,7-triene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the nuclear magnetic resonance (NMR) and crystallographic analysis of Spiro[4.4]nona-1,3,7-triene. This document outlines the methodologies for acquiring and interpreting NMR data and, where available, crystallographic data. Detailed experimental protocols are provided to guide researchers in the structural elucidation of this and similar spirocyclic compounds.
Introduction
This compound is a spirocyclic hydrocarbon of significant interest due to its unique electronic and structural properties. The perpendicular arrangement of its two five-membered rings influences its chemical reactivity and spectroscopic characteristics. Accurate structural determination through modern analytical techniques is crucial for understanding its properties and for its potential application in the synthesis of more complex molecules. This document focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography for the detailed structural analysis of this compound. The primary literature reference for the synthesis and spectroscopic characterization of this compound is the 1973 paper by M. F. Semmelhack and R. J. DeFranco.[1][2][3]
Data Presentation
NMR Spectroscopic Data
The following tables are templates for the presentation of ¹H and ¹³C NMR data for this compound. The specific experimental values are reported in the primary literature but could not be accessed for this document. Researchers should consult the original publication for the quantitative data.
Table 1: ¹H NMR Data for this compound
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1, H4 | Data not available | Data not available | Data not available |
| H2, H3 | Data not available | Data not available | Data not available |
| H6, H9 | Data not available | Data not available | Data not available |
| H7, H8 | Data not available | Data not available | Data not available |
Table 2: ¹³C NMR Data for this compound
| Carbon Position | Chemical Shift (δ, ppm) |
| C1, C4 | Data not available |
| C2, C3 | Data not available |
| C5 (spiro) | Data not available |
| C6, C9 | Data not available |
| C7, C8 | Data not available |
Crystallographic Data
A thorough search of the available scientific literature and crystallographic databases did not yield any publicly available single-crystal X-ray diffraction data for this compound. Therefore, parameters such as unit cell dimensions, bond lengths, and bond angles are not available at this time. The experimental protocol for obtaining such data is provided in section 3.2.
Experimental Protocols
NMR Spectroscopy
This protocol outlines the general procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.
3.1.1. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices for non-polar compounds like this compound include chloroform-d (CDCl₃), benzene-d₆ (C₆D₆), or acetone-d₆ ((CD₃)₂CO).
-
Sample Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution for chemical shift calibration (δ = 0.00 ppm).
-
Transfer to NMR Tube: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Degassing (Optional): For sensitive experiments or to remove dissolved oxygen, the sample can be degassed by several freeze-pump-thaw cycles.
3.1.2. Data Acquisition
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans due to the lower natural abundance of ¹³C.
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.
-
3.1.3. Data Processing and Analysis
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values) in the ¹H NMR spectrum to deduce proton connectivity.
-
Assign the signals in both ¹H and ¹³C NMR spectra to the specific atoms in the this compound molecule, using 2D NMR data to confirm assignments.
X-ray Crystallography
This protocol describes the general workflow for the single-crystal X-ray diffraction analysis of a small organic molecule like this compound.
3.2.1. Crystal Growth
-
Purification: The compound must be highly pure to form high-quality crystals. Recrystallization or sublimation are common purification techniques.
-
Solvent Selection: Screen various solvents or solvent mixtures to find a system where the compound has moderate solubility.
-
Crystallization Methods:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial inside a larger sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.
-
3.2.2. Data Collection
-
Crystal Mounting: Select a single, well-formed crystal of suitable size (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head.
-
Diffractometer Setup: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Unit Cell Determination: Collect a preliminary set of diffraction images to determine the unit cell parameters and crystal system.
-
Data Collection Strategy: Devise a strategy to collect a complete sphere of diffraction data by rotating the crystal through a series of angles.
-
Data Integration and Scaling: Integrate the raw diffraction images to obtain the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects.
3.2.3. Structure Solution and Refinement
-
Space Group Determination: Determine the space group from the systematic absences in the diffraction data.
-
Structure Solution: Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.
-
Model Building: Build an initial molecular model by fitting atoms into the electron density map.
-
Structure Refinement: Refine the atomic positions, and thermal parameters against the experimental diffraction data using least-squares methods.
-
Validation: Validate the final crystal structure using crystallographic software to check for geometric reasonability and overall quality of the model.
Visualizations
The following diagrams illustrate the workflow for the analysis of this compound.
Caption: Workflow for NMR analysis of this compound.
Caption: General workflow for X-ray crystallographic analysis.
References
Functionalization of the Cyclopentadiene Moiety in Spiro[4.4]nona-1,3,7-triene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro[4.4]nona-1,3,7-triene is a fascinating spirocyclic hydrocarbon possessing a unique three-dimensional structure where two five-membered rings are joined at a single carbon atom. One of these rings is a cyclopentadiene, a versatile building block in organic synthesis. The functionalization of this cyclopentadiene moiety opens up avenues for the synthesis of novel spirocyclic compounds with potential applications in medicinal chemistry, materials science, and catalysis. The rigid spirocyclic scaffold allows for precise spatial orientation of substituents, making it an attractive template for the design of complex molecules.
This document provides detailed application notes and experimental protocols for the functionalization of the cyclopentadiene ring in this compound. The protocols are based on established synthetic methodologies for cyclopentadiene derivatives and are adapted for this specific spirocyclic system.
Synthesis of this compound
The parent compound, this compound, can be synthesized via a route developed by Semmelhack, Foos, and Katz. The key step involves the reaction of the cyclopentadienide anion with a suitably protected 1,4-dihalobutane equivalent.
Experimental Protocol: Synthesis of this compound (Adapted from Semmelhack et al.)
Materials:
-
Freshly cracked cyclopentadiene
-
Sodium hydride (60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
4,5-di(bromomethyl)-2,2-dimethyl-1,3-dioxolane
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)
Procedure:
-
Preparation of Sodium Cyclopentadienide: To a suspension of sodium hydride (1.0 eq) in dry THF under an inert atmosphere, freshly cracked cyclopentadiene (1.1 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 1 hour until the evolution of hydrogen gas ceases, resulting in a solution of sodium cyclopentadienide.
-
Alkylation: The solution of sodium cyclopentadienide is cooled to 0 °C, and a solution of 4,5-di(bromomethyl)-2,2-dimethyl-1,3-dioxolane (1.0 eq) in dry THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Work-up and Deprotection: The reaction is quenched by the careful addition of water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude product is then subjected to acidic hydrolysis (e.g., with aqueous acetic acid) to remove the acetonide protecting group and furnish the diol, which upon elimination yields this compound.
-
Purification: The final product is purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes).
Characterization Data:
Spectroscopic data for this compound and its derivatives should be collected to confirm their identity and purity. Key techniques include ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | ~6.0-6.5 (m, 4H, cyclopentadiene CH), ~5.7 (m, 2H, cyclopentene CH), ~2.2-2.5 (m, 4H, allylic CH₂) | ~130-140 (cyclopentadiene CH), ~125-135 (cyclopentene CH), ~60-70 (spiro C), ~30-40 (allylic CH₂) |
| Representative data; actual values may vary depending on the solvent and instrument. |
Functionalization of the Cyclopentadiene Moiety
The cyclopentadiene ring in this compound is amenable to a variety of functionalization reactions, including cycloadditions, deprotonation-alkylation, and transition metal-catalyzed cross-coupling reactions.
Diels-Alder Reaction
The conjugated diene system of the cyclopentadiene moiety readily undergoes [4+2] cycloaddition reactions with a wide range of dienophiles. This reaction is a powerful tool for constructing complex polycyclic spiro-compounds.
Experimental Workflow: Diels-Alder Reaction
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of Spiro[4.4]nona-1,3,7-triene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Spiro[4.4]nona-1,3,7-triene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format.
Synthesis Troubleshooting
| Question | Possible Causes | Recommended Solutions |
| Why is my reaction yield of this compound consistently low? | Incomplete reaction: The reaction between the cyclopentadienide anion and 4,5-di(bromomethyl)-2,2-dimethyl-l,3-dioxolane may not have gone to completion. | - Ensure all reagents are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).- Verify the quality and reactivity of the cyclopentadienide anion solution.- Consider increasing the reaction time or adjusting the temperature as per the detailed protocol. |
| Side reactions: The formation of polymeric materials or other side products can consume starting materials and reduce the yield of the desired product. | - Maintain a low reaction temperature to minimize side reactions.- Ensure slow and controlled addition of the electrophile to the cyclopentadienide anion solution. | |
| Product degradation: this compound is known to be thermally sensitive and may decompose during the reaction or workup.[1] | - Keep the reaction and workup temperatures as low as possible.- Use a non-aqueous workup if possible to avoid hydrolysis of intermediates or product. | |
| I am observing unexpected peaks in my crude NMR/GC-MS. What could they be? | Isomerization/Rearrangement: this compound and related compounds are prone to thermal rearrangement, leading to the formation of fused 5,6-ring systems.[1] | - Analyze the crude product at low temperatures.- Avoid high temperatures during solvent removal (rotary evaporation). Use a high-vacuum line at low temperature if necessary.- Compare the spectral data with known rearrangement products if available in the literature. |
| Oligomerization/Polymerization: The highly unsaturated product can undergo oligomerization or polymerization, especially in the presence of acid or heat. | - Ensure all glassware is clean and free of acidic residues.- Store the crude product at low temperatures and under an inert atmosphere. | |
| Incomplete conversion of starting materials: Residual 4,5-di(bromomethyl)-2,2-dimethyl-l,3-dioxolane or its reaction byproducts may be present. | - Monitor the reaction progress by TLC or GC to ensure complete consumption of the starting material.- Optimize the stoichiometry of the reactants. |
Purification Troubleshooting
| Question | Possible Causes | Recommended Solutions |
| My product is decomposing on the chromatography column. How can I prevent this? | Thermal instability: As mentioned, this compound is thermally labile. Standard chromatography conditions may be too harsh. | - Low-Temperature Chromatography: Perform column chromatography in a cold room or using a jacketed column with a cooling circulator.[2] Maintaining a low temperature throughout the purification process is critical.[2] |
| Acid-catalyzed decomposition: The stationary phase (e.g., silica gel) can be slightly acidic, which may catalyze the decomposition or rearrangement of the sensitive triene. | - Deactivated Stationary Phase: Use silica gel that has been deactivated with a base, such as triethylamine or ammonia. This can be done by adding a small percentage of the base to the eluent or by pre-treating the silica gel. | |
| Prolonged contact time: The longer the compound remains on the column, the greater the chance of decomposition. | - Flash Chromatography: Use flash chromatography with a higher flow rate to minimize the purification time.- Optimize Solvent System: Develop a solvent system that provides good separation with a reasonable retention factor (Rf) to ensure the compound elutes efficiently. | |
| I am having difficulty separating my product from a non-polar impurity. What can I do? | Similar polarity: The impurity may have a polarity very close to that of this compound, making separation on silica gel challenging. | - Argentated Silica Gel Chromatography: Consider using silica gel impregnated with silver nitrate (AgNO₃). The silver ions interact with the π-bonds of the olefins, allowing for separation based on the degree of unsaturation and steric accessibility of the double bonds. |
| Incorrect solvent system: The chosen eluent may not have the optimal selectivity for the desired separation. | - Solvent Screening: Experiment with different solvent systems, including mixtures of hexanes, pentane, or cyclopentane with small amounts of a slightly more polar solvent like diethyl ether or dichloromethane. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most commonly cited synthesis involves the reaction of cyclopentadienide anion with a suitable dielectrophile. A known route utilizes 4,5-di(bromomethyl)-2,2-dimethyl-l,3-dioxolane as the electrophile. The cyclopentadienide anion is typically prepared by deprotonating cyclopentadiene with a strong base like sodium hydride or an organolithium reagent.
Q2: What are the key challenges in the synthesis of this compound?
A2: The primary challenges are:
-
Thermal Instability: The target molecule is prone to thermal rearrangement to form more stable fused-ring systems.[1] This necessitates careful temperature control throughout the synthesis, workup, and purification.
-
Side Reactions: The reactive nature of the cyclopentadienide anion and the diene product can lead to polymerization and other side reactions, reducing the overall yield.
-
Purification Difficulties: The non-polar and unstable nature of the product makes it susceptible to decomposition on standard chromatography columns.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). For TLC, visualize the spots under UV light. The disappearance of the starting materials and the appearance of a new, typically less polar, spot will indicate the progress of the reaction. For GC analysis, ensure the injector temperature is not excessively high to prevent on-column decomposition.
Q4: What are the recommended storage conditions for this compound?
A4: Due to its instability, this compound should be stored at low temperatures (e.g., in a freezer at -20 °C or below), under an inert atmosphere (argon or nitrogen), and in a dilute solution of a non-polar, aprotic solvent. It is best to use the compound as soon as possible after purification.
Q5: What spectroscopic data should I expect for this compound?
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not fully available in the initial search results. However, based on the provided information, a general procedure can be outlined. It is crucial to consult the original literature for precise experimental details.
General Synthetic Protocol Outline:
-
Preparation of Cyclopentadienide Anion: Freshly cracked cyclopentadiene is dissolved in a dry, aprotic solvent (e.g., THF) under an inert atmosphere. A strong base (e.g., sodium hydride or n-butyllithium) is added portion-wise at a low temperature (e.g., 0 °C or below) to form the cyclopentadienide anion.
-
Alkylation Reaction: A solution of 4,5-di(bromomethyl)-2,2-dimethyl-l,3-dioxolane in a dry, aprotic solvent is added slowly to the cyclopentadienide anion solution at a low temperature. The reaction mixture is stirred for a specified period while monitoring the progress by TLC or GC.
-
Workup: The reaction is quenched carefully at low temperature, for instance, with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a non-polar solvent. The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure at a low temperature.
-
Purification: The crude product is purified by low-temperature column chromatography on deactivated silica gel using a non-polar eluent.
Visualizations
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
Caption: Decision tree for troubleshooting the purification of this compound.
References
Optimizing reaction conditions for Spiro[4.4]nona-1,3,7-triene synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions for the successful synthesis of Spiro[4.4]nona-1,3,7-triene.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, following the established route involving the alkylation of cyclopentadienyl anion with a protected di-bromomethyl derivative.
Question: My reaction yields are consistently low. What are the potential causes and how can I optimize the yield?
Answer: Low yields in this synthesis can stem from several factors. Here is a systematic approach to troubleshooting:
-
Purity of Starting Materials: Ensure the cyclopentadiene monomer is freshly cracked and of high purity. Dicyclopentadiene can reform over time and will not deprotonate to form the necessary anion. The alkylating agent, 4,5-di(bromomethyl)-2,2-dimethyl-l,3-dioxolane, should also be pure and free of any residual acid from its synthesis.
-
Inefficient Anion Formation: The deprotonation of cyclopentadiene is a critical step.
-
Base Strength: Use a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH).
-
Solvent: Anhydrous solvents like tetrahydrofuran (THF) or diethyl ether are essential. Any moisture will quench the cyclopentadienyl anion.
-
Temperature: Perform the deprotonation at low temperatures (typically -78 °C to 0 °C) to prevent side reactions.
-
-
Suboptimal Alkylation Conditions:
-
Temperature Control: The alkylation reaction should be maintained at a low temperature, gradually warming to room temperature. Exothermic reactions can lead to the formation of polymeric byproducts.
-
Addition Rate: Add the solution of 4,5-di(bromomethyl)-2,2-dimethyl-l,3-dioxolane to the cyclopentadienyl anion solution slowly and dropwise to maintain control over the reaction.
-
-
Work-up and Purification: The acidic work-up to deprotect the diol and facilitate the second ring closure is sensitive.
-
Acid Concentration: Use a dilute acid to avoid polymerization of the diene products.
-
Purification Method: The final product is volatile and sensitive. Distillation under reduced pressure is the preferred method of purification. Column chromatography can be used, but care must be taken to use deactivated silica or alumina to prevent decomposition.
-
Question: I am observing the formation of a significant amount of polymeric material in my reaction mixture. What is causing this and how can it be prevented?
Answer: Polymerization is a common side reaction in this synthesis. Key preventative measures include:
-
Freshly Cracked Cyclopentadiene: Using freshly distilled cyclopentadiene monomer is crucial, as residual oligomers can initiate polymerization.
-
Temperature Management: Strict temperature control throughout the reaction is vital. High temperatures, especially during the alkylation and acidic work-up steps, can promote polymerization of the diene systems.
-
Oxygen-Free Environment: All steps should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxygen-induced polymerization.
-
Inhibitors: In some cases, a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT), can be added during the work-up and purification to minimize polymerization.
Question: My final product is impure, and I am having difficulty with purification. What are the likely impurities and what is the best purification strategy?
Answer: Common impurities include mono-alkylated cyclopentadiene, polymeric byproducts, and starting materials.
-
Purification Strategy:
-
Initial Work-up: A standard aqueous work-up will remove inorganic salts.
-
Distillation: Vacuum distillation is the most effective method for purifying the volatile this compound.
-
Chromatography: If distillation is not feasible, flash column chromatography on deactivated silica gel or alumina can be employed. A non-polar eluent system, such as hexanes, is recommended.
-
Frequently Asked Questions (FAQs)
Q1: What is the key reaction for the synthesis of this compound?
A1: The most common and established synthesis involves a double alkylation of the cyclopentadienyl anion with a protected 1,2-bis(electrophilic) methane derivative, followed by an acid-catalyzed deprotection and intramolecular cyclization.
Q2: Why is it necessary to use a protecting group for the diol in the alkylating agent?
A2: The acetonide protecting group on the 4,5-di(bromomethyl)-2,2-dimethyl-l,3-dioxolane prevents the free diol from interfering with the strong base used to generate the cyclopentadienyl anion and also directs the cyclization in the final step.
Q3: Can other bases be used for the deprotonation of cyclopentadiene?
A3: Yes, other strong bases such as sodium hydride (NaH) or potassium hydride (KH) can be used. However, n-butyllithium is often preferred due to its solubility in common organic solvents.
Q4: What are the expected spectroscopic signatures for this compound?
A4: The 1H NMR spectrum will show characteristic signals for the vinylic protons of the two diene systems. The 13C NMR will show signals for the spiro carbon, as well as the sp2 and sp3 hybridized carbons. UV spectroscopy can also be used to confirm the conjugated triene system.
Q5: Is this compound stable?
A5: this compound is a conjugated triene and can be susceptible to polymerization and oxidation. It should be stored under an inert atmosphere at low temperatures.
Data Presentation
| Parameter | Recommended Condition |
| Deprotonation of Cyclopentadiene | |
| Base | n-Butyllithium (n-BuLi) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | -78 °C to 0 °C |
| Alkylation Reaction | |
| Alkylating Agent | 4,5-di(bromomethyl)-2,2-dimethyl-l,3-dioxolane |
| Temperature | -78 °C, warming to room temperature |
| Work-up and Cyclization | |
| Reagent | Dilute aqueous acid (e.g., HCl) |
| Purification | |
| Method | Vacuum Distillation or Chromatography on deactivated silica/alumina |
Experimental Protocols
1. Preparation of Sodium Cyclopentadienide Solution:
A solution of freshly cracked cyclopentadiene (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere. The mixture is allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating complete formation of the sodium cyclopentadienide.
2. Synthesis of this compound:
To the freshly prepared solution of sodium cyclopentadienide at 0 °C, a solution of 4,5-di(bromomethyl)-2,2-dimethyl-l,3-dioxolane (1.0 eq) in anhydrous THF is added dropwise. The reaction mixture is stirred at room temperature overnight. The reaction is then carefully quenched with water, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude intermediate is then treated with dilute aqueous hydrochloric acid to effect deprotection and cyclization. The resulting this compound is purified by vacuum distillation.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low reaction yields.
Technical Support Center: Synthesis of Spiro[4.4]nona-1,3,7-triene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Spiro[4.4]nona-1,3,7-triene synthesis. The information is based on established literature and general principles of organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to Spiro[4..4]nona-1,3,7-triene?
A1: The most frequently cited synthesis of this compound involves the alkylation of cyclopentadienyl anion with a suitable 1,4-dihalobutane equivalent, followed by subsequent elimination reactions to form the triene system. A key historical method was reported by Semmelhack, Foos, and Katz in 1973.[1]
Q2: What are the critical steps in the synthesis that can significantly impact the overall yield?
A2: The critical steps that can influence the final yield are:
-
Formation of the cyclopentadienyl anion: Incomplete deprotonation of cyclopentadiene can lead to side reactions and lower yields.
-
Alkylation of the cyclopentadienyl anion: This step is susceptible to side reactions such as polyalkylation or elimination of the alkylating agent.
-
Purification of the final product: this compound is a volatile organic compound, and improper purification techniques can lead to significant product loss.
Q3: Are there any known side reactions to be aware of during the synthesis?
A3: Yes, common side reactions include:
-
Polyalkylation: The cyclopentadienyl anion can react with more than one molecule of the alkylating agent.
-
Isomerization: The double bonds in the final product can potentially isomerize under certain conditions.
-
Polymerization: Cyclopentadiene and its derivatives are prone to polymerization, especially at elevated temperatures.
Troubleshooting Guide
Issue 1: Low Yield of the Alkylated Intermediate
| Potential Cause | Suggested Solution |
| Incomplete formation of the cyclopentadienyl anion. | Ensure the use of a sufficiently strong base (e.g., sodium hydride, n-butyllithium) and an anhydrous, aprotic solvent. Monitor the reaction for the cessation of hydrogen evolution (if using a metal hydride) to confirm complete deprotonation. |
| Impure cyclopentadiene. | Freshly crack cyclopentadiene dimer immediately before use by fractional distillation. Store the monomer at low temperatures (-78 °C) and use it promptly to prevent dimerization. |
| Side reactions during alkylation. | Add the alkylating agent slowly to the solution of the cyclopentadienyl anion at a low temperature to control the reaction exotherm and minimize polyalkylation. Ensure the alkylating agent is pure and free from any protic impurities. |
| Suboptimal reaction temperature. | Maintain a low temperature (e.g., 0 °C to room temperature, depending on the specific protocol) during the alkylation to favor the desired mono-alkylation product. |
Issue 2: Difficulty in Isolating the Final Product
| Potential Cause | Suggested Solution |
| Product loss during workup. | Use gentle extraction and washing procedures. Minimize the use of excessive heat during solvent removal, as this compound is volatile. |
| Inefficient purification. | Due to its volatility, consider using vacuum distillation or preparative gas chromatography for purification. Standard column chromatography on silica gel may lead to product loss. |
| Co-elution with impurities. | If using chromatography, careful selection of the eluent system is crucial. Analyze small fractions by GC-MS or ¹H NMR to identify the pure product fractions before combining them. |
Experimental Protocols
The following is a generalized protocol based on the synthesis described in the literature.[1] Researchers should consult the original publication for specific details and safety precautions.
1. Preparation of Sodium Cyclopentadienide:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add a dispersion of sodium hydride in mineral oil.
-
Wash the sodium hydride with anhydrous tetrahydrofuran (THF) to remove the mineral oil.
-
Cool the flask to 0 °C and add freshly distilled cyclopentadiene dropwise under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.
2. Alkylation Reaction:
-
Cool the solution of sodium cyclopentadienide to 0 °C.
-
Slowly add a solution of the dihaloalkane (e.g., 1,4-dibromobutane) in anhydrous THF to the cyclopentadienide solution.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).
3. Workup and Purification:
-
Quench the reaction by carefully adding water.
-
Extract the aqueous layer with a low-boiling organic solvent (e.g., diethyl ether or pentane).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Carefully remove the solvent under reduced pressure at a low temperature.
-
Purify the crude product by vacuum distillation or another suitable method for volatile compounds.
Data Presentation
| Reactant | Reagent/Solvent | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |
| Cyclopentadiene | Sodium Hydride / THF | 0 to RT | 2-4 | - | [1] |
| Sodium Cyclopentadienide | 1,4-Dibromobutane / THF | 0 to RT | 12 | ~50-60 (of intermediate) | [1] |
Note: The reported yields are for the intermediate alkylated product and the final yield of this compound after subsequent steps may be lower.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Purification of Spiro[4.4]nona-1,3,7-triene using column chromatography
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of Spiro[4.4]nona-1,3,7-triene using column chromatography. It is intended for researchers, scientists, and drug development professionals familiar with general laboratory techniques.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Standard silica gel (230-400 mesh) is a common choice for the purification of non-polar hydrocarbons like this compound.[1] However, due to the sensitive nature of dienes, which can undergo acid-catalyzed isomerization or polymerization on acidic silica, using deactivated or neutral silica gel is highly recommended.[2] Alumina (neutral) can also be a suitable alternative.
Q2: Which mobile phase (eluent) should I use?
A2: A non-polar solvent system is ideal. Start with a low-polarity eluent and gradually increase the polarity. A common starting point is 100% hexanes or petroleum ether. The polarity can be incrementally increased by adding a small percentage of a slightly more polar solvent like diethyl ether or ethyl acetate. It is crucial to determine the optimal solvent system using thin-layer chromatography (TLC) before performing the column.
Q3: How can I prevent the degradation of this compound on the column?
A3: this compound, being a triene, can be susceptible to degradation. To minimize this risk:
-
Use deactivated stationary phase: Treat silica gel with a base, such as triethylamine (1-3% in the eluent), to neutralize acidic sites.[2]
-
Work quickly: Perform the chromatography as efficiently as possible to reduce the time the compound spends on the stationary phase. Flash chromatography is preferred over gravity chromatography.[1]
-
Use an inert atmosphere: If the compound is sensitive to oxidation, consider running the column under an inert atmosphere of nitrogen or argon.
-
Keep it cold: If feasible, running the column in a cold room can help to minimize degradation.
Q4: My compound is not moving from the baseline on the TLC plate, even with more polar solvents. What should I do?
A4: If your compound is not moving even with a solvent system like 100% ethyl acetate, it's possible that it has decomposed on the silica gel of the TLC plate. You can test for on-plate degradation by performing a 2D TLC. Spot the compound, run the TLC in one direction, dry the plate, and then run it again in a direction 90 degrees to the first. If the spot's Rf value changes or streaking is observed in the second dimension, degradation is likely occurring.[3] In such cases, switching to a different stationary phase like alumina or a bonded phase (e.g., cyano or diol) might be necessary.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of this compound from Impurities | 1. Inappropriate mobile phase polarity. 2. Column overloading. 3. Column channeling. | 1. Optimize the eluent system using TLC to achieve a clear separation between the product and impurities (aim for a ΔRf of at least 0.2). Consider using a gradient elution.[2] 2. Use an appropriate ratio of silica gel to crude product. A ratio of 50:1 to 100:1 (w/w) is a good starting point for difficult separations.[1] 3. Ensure the column is packed uniformly and the silica bed is not disturbed. |
| Product Elutes with Streaking or Tailing | 1. Compound is too soluble in the mobile phase. 2. Acidic nature of silica gel interacting with the compound. 3. The sample was not loaded in a concentrated band. | 1. Reduce the polarity of the starting eluent. 2. Deactivate the silica gel by flushing the column with an eluent containing 1-3% triethylamine before loading the sample.[2] 3. Dissolve the sample in a minimal amount of solvent and load it carefully onto the column. A dry-loading technique can also be effective for less soluble compounds.[2] |
| Low or No Recovery of this compound | 1. Decomposition on the silica gel column. 2. The compound is too polar and is irreversibly adsorbed. 3. The compound is highly volatile. | 1. Use deactivated silica gel or an alternative stationary phase like neutral alumina.[4] Perform the chromatography quickly and at a lower temperature if possible. 2. After running the column with the optimized eluent, flush the column with a highly polar solvent (a "methanol purge") to elute any remaining compounds.[3] 3. Use caution during solvent removal (rotary evaporation) by using a lower bath temperature and avoiding high vacuum. |
| Presence of Unexpected Isomers in the Purified Product | 1. Isomerization of the double bonds on the acidic silica gel. | 1. Use deactivated (neutralized) silica gel for the purification.[2] |
Experimental Protocol: Flash Column Chromatography of this compound
This protocol is a general guideline and may require optimization based on the specific impurities present in the crude product.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or petroleum ether)
-
Diethyl ether (or ethyl acetate)
-
Triethylamine (optional, for deactivation)
-
Glass column with a stopcock
-
Sand (acid-washed)
-
Collection tubes
2. Preparation of the Column:
-
Slurry Packing:
-
In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexanes).
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.
-
Pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.
-
Once the silica has settled, add another thin layer of sand on top of the silica bed to prevent it from being disturbed during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
3. Sample Loading:
-
Wet Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent.
-
Carefully apply the solution to the top of the column using a pipette.
-
Drain the solvent until the sample has been absorbed onto the silica gel.
-
Carefully add a small amount of fresh eluent and drain again to ensure the sample is loaded in a narrow band.
-
-
Dry Loading:
-
Dissolve the crude product in a suitable volatile solvent.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
4. Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Apply gentle air pressure to the top of the column to force the eluent through the silica gel (flash chromatography).
-
Begin collecting fractions in test tubes or vials.
-
Monitor the separation by TLC analysis of the collected fractions.
-
If necessary, gradually increase the polarity of the eluent (e.g., from 100% hexanes to 1% diethyl ether in hexanes, then 2%, etc.) to elute the desired compound.
5. Product Isolation:
-
Combine the fractions containing the pure this compound (as determined by TLC).
-
Remove the solvent using a rotary evaporator, being mindful of the product's potential volatility.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound purification.
References
Managing side reactions in the synthesis of spiro[4.4]nonatrienes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of spiro[4.4]nonatrienes. The following sections address common side reactions and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for obtaining spiro[4.4]nonatrienes?
A1: Common synthetic routes to the spiro[4.4]nonatriene core include:
-
Palladium-catalyzed Oxidative Heck Reactions: Coupling of a spiro[4.4]nonatriene precursor with an arylboronic acid. This method is versatile but can be prone to rearrangement side reactions.
-
Intramolecular Diels-Alder Reactions: Cyclization of a tethered triene to form the bicyclic spiro system. The stereochemical outcome is a key consideration in this approach.
-
Ring-Closing Metathesis (RCM): Formation of one of the five-membered rings from a diene precursor using a ruthenium-based catalyst.
Q2: My reaction is not proceeding to completion. What are the potential causes?
A2: Incomplete conversion can be due to several factors:
-
Catalyst Inactivity: In metal-catalyzed reactions, the catalyst may be deactivated by impurities in the starting materials or solvent. Ensure all reagents are pure and dried according to standard procedures.
-
Insufficient Reaction Time or Temperature: Some synthetic routes may require extended reaction times or higher temperatures to achieve full conversion. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
-
Substrate-Specific Issues: The electronic and steric properties of your specific substrate may hinder the reaction. A change in reaction conditions or even a different synthetic route may be necessary.
Q3: I am observing a complex mixture of products. What are the likely side reactions?
A3: The formation of multiple products can be attributed to several side reactions, depending on your synthetic approach. Common side reactions include skeletal rearrangements (e.g., to fulvenes), isomerization of double bonds, dimerization, and polymerization. The troubleshooting guide below provides more specific details on identifying and mitigating these side reactions.
Troubleshooting Guide
Issue 1: Formation of Annulated Fulvenes in Palladium-Catalyzed Oxidative Heck Reactions
Symptoms:
-
Isolation of colored (often yellow or orange) side products.[1]
-
NMR and mass spectrometry data inconsistent with the desired spiro[4.4]nonatriene structure, but matching mono- or diaryl-substituted annulated fulvenes.[1][2]
-
The desired Heck product may be isolated in low yield, alongside the fulvene byproducts.[2]
Root Cause: Under certain palladium-catalyzed oxidative Heck conditions, the spiro[4.4]nonatriene core can undergo a rearrangement to form more stable, conjugated annulated fulvenes.[1][2][3] This transformation is believed to proceed through a Pd(II)-mediated 1,5-vinyl shift.[1][3]
Solutions:
-
Choice of Ligand, Base, and Oxidant: The choice of these reagents is crucial in controlling the reaction pathway. The table below summarizes the impact of different conditions on the formation of the desired Heck product versus the rearranged fulvene.
Parameter Condition Favoring Heck Product Condition Favoring Fulvene Formation Reference Base Presence of acetate (e.g., from Pd(OAc)₂) Non-coordinating bases [1][2] Oxidant p-Benzoquinone 2,5-dimethyl-p-benzoquinone [1] Acidic Conditions May favor the Heck product Can lead to protodeboronation [1][2] -
Reaction Temperature: Lowering the reaction temperature may suppress the rearrangement pathway.
-
Solvent: The polarity of the solvent can influence the reaction outcome. A screen of different solvents may be necessary.
Troubleshooting Workflow for Fulvene Formation
References
Troubleshooting low yields in palladium-mediated rearrangements of spiro[4.4]nonatrienes
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding palladium-mediated rearrangements of spiro[4.4]nonatrienes, specifically focusing on the conversion to annulated fulvenes.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the palladium-mediated rearrangement of carboxy-substituted spiro[4.4]nonatrienes to annulated fulvenes?
A1: The reaction is proposed to proceed through an oxidative Heck cascade. This involves the formation of a vinyl-palladium intermediate which then undergoes a novel Pd(II)-mediated 1,5-vinyl shift. The catalytic cycle is terminated by protodepalladation to yield the annulated fulvene product.[1][2][3][4]
Q2: What are the typical starting materials and reagents for this reaction?
A2: The key starting material is a carboxy-substituted spiro[4.4]nonatriene. The reaction typically employs a palladium catalyst, a ligand, an oxidant, and an arylboronic acid as the coupling partner.[5]
Q3: Why am I observing the formation of a simple Heck product instead of the rearranged fulvene?
A3: The formation of the Heck product as a byproduct is a known issue. The choice of oxidant and the presence of acetate can favor the formation of the Heck product over the desired rearranged fulvene.[2][6] For instance, the use of certain benzoquinones as oxidants can influence the product ratio.[5]
Q4: Can this reaction tolerate a wide range of functional groups on the arylboronic acid?
A4: The reaction is tolerant to a variety of electron-rich and electron-deficient arylboronic acids, generally providing moderate to good yields.[1][2][3][4] However, sterically hindered substrates, such as 2-substituted arylboronic acids, and some heterocyclic arylboronic acids may result in lower yields.[2]
Q5: Are there any types of coupling partners that are not suitable for this reaction?
A5: Yes, vinyl boronic acids and arylboronic pinacol esters have been found to be unsuitable for this transformation. This is likely due to inefficient transmetalation to the organo-palladium intermediate and potential decomposition of the coupling partner.[2]
Troubleshooting Guide
Low or No Yield
If you are experiencing low or no yield of the desired annulated fulvene, consider the following troubleshooting steps:
-
Catalyst and Ligand Selection: The choice of ligand is critical for reaction success. Pyridine oxazoline (PyrOx) and quinoline oxazoline (Quinox) ligands have been shown to be effective, with (S)-isopropyl quinoline oxazoline ((S)-iPr-quinox) providing the highest yields and enantiomeric ratios in some cases.[2][6] Ensure your palladium source and ligand are of high purity and handled under appropriate inert conditions.
-
Oxidant Choice: The oxidant plays a crucial role in the reaction outcome. 2,5-dimethyl-para-benzoquinone has been demonstrated to outperform p-benzoquinone in favoring the formation of the desired fulvene product.[6]
-
Substrate Suitability: As mentioned in the FAQs, certain substrates can lead to low yields. If you are using a 2-substituted arylboronic acid or a heterocyclic arylboronic acid, the low yield may be inherent to the substrate's reactivity under the standard conditions. Further optimization of reaction parameters may be required for these challenging substrates.[2]
-
Reaction Temperature and Time: Ensure the reaction is being conducted at the optimal temperature and for a sufficient duration. The rearrangement is sensitive to temperature, and incomplete conversion may occur if the reaction is not allowed to proceed to completion.
Poor Product Selectivity (Rearranged Product vs. Heck Product)
If you are observing a significant amount of the simple Heck product, consider the following:
-
Choice of Base and Additives: The presence of acetate, either from the base or the palladium precursor (e.g., Pd(OAc)₂), has been shown to favor the formation of the Heck product.[6] Using a non-acetate base and a palladium source without acetate ligands may improve the selectivity for the rearranged product.
-
Oxidant Screening: The structure of the benzoquinone oxidant can influence the ratio of the rearranged product to the Heck product. Screening different substituted benzoquinones may be necessary to optimize the selectivity for your specific substrate.[5]
Data Presentation
The following tables summarize the effects of various reaction parameters on the yield of the annulated fulvene, based on data from the supplementary information of the primary literature.[5]
Table 1: Effect of Ligand on Yield and Enantiomeric Ratio
| Entry | Ligand | Yield (%) | er |
| 1 | (S)-iPr-quinox | 59 | 87:13 |
| 2 | (S)-Ph-quinox | 45 | 85:15 |
| 3 | (S)-tBu-quinox | 51 | 86:14 |
| 4 | (S)-iPr-PyrOx | 55 | 84:16 |
| 5 | (S)-Ph-PyrOx | 48 | 82:18 |
Table 2: Effect of Oxidant on Product Ratio (Fulvene vs. Heck Product)
| Entry | Oxidant | Ratio (Fulvene : Heck) |
| 1 | 2,5-di-Me-BQ | >20 : 1 |
| 2 | Benzoquinone | 1 : 1 |
| 3 | 2,6-di-Cl-BQ | 1 : 1 |
| 4 | 2,6-di-tBu-BQ | >20 : 1 |
| 5 | Duroquinone | >20 : 1 |
Experimental Protocols
The following is a general procedure for the palladium-mediated rearrangement of a carboxy-substituted spiro[4.4]nonatriene to an annulated fulvene, based on the optimized conditions reported in the literature.[5]
Materials:
-
Spiro[4.4]nonatriene starting material
-
Arylboronic acid
-
Pd(TFA)₂
-
(S)-iPr-quinox ligand
-
2,5-di-Me-benzoquinone (2,5-di-Me-BQ)
-
Na₂CO₃
-
1,2-Dichloroethane (DCE)
-
Acetic acid (AcOH)
Procedure:
-
To an oven-dried vial, add Pd(TFA)₂ (0.005 mmol, 0.1 equiv) and (S)-iPr-quinox (0.006 mmol, 0.12 equiv).
-
Add a mixture of DCE/AcOH (9:1, 0.5 mL) and stir the mixture at room temperature for approximately 30 minutes.
-
To the vial, add 2,5-di-Me-BQ (0.060 mmol, 1.2 equiv), Na₂CO₃ (0.10 mmol, 2 equiv), the spiro[4.4]nonatriene (0.050 mmol, 1.0 equiv), and the arylboronic acid (0.10 mmol, 2 equiv).
-
Seal the vial and stir the reaction mixture at 50 °C for 20 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of silica gel, eluting with dichloromethane (DCM).
-
Concentrate the filtrate under reduced pressure and purify the residue by preparative thin-layer chromatography (TLC) to isolate the desired annulated fulvene.
Visualizations
Reaction Workflow
The following diagram illustrates the proposed catalytic cycle for the palladium-mediated rearrangement.
Caption: Proposed catalytic cycle for the rearrangement.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting low yields in the rearrangement reaction.
Caption: A logical guide to troubleshooting low yields.
References
- 1. Rearrangement of a carboxy-substituted spiro[4.4]nonatriene to annulated fulvenes through a Pd(ii)-mediated 1,5-vinyl shift - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Rearrangement of a carboxy-substituted spiro[4.4]nonatriene to annulated fulvenes through a Pd(ii)-mediated 1,5-vinyl shift - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rearrangement of a carboxy-substituted spiro[4.4]nonatriene to annulated fulvenes through a Pd(ii)-mediated 1,5-vinyl shift - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Scalable Synthesis of Spiro[4.4]nona-1,3,7-triene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the scalable synthesis of Spiro[4.4]nona-1,3,7-triene. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common scalable synthetic route to this compound?
A1: The most widely recognized scalable synthesis involves the dialkylation of a cyclopentadienide anion with a suitable 1,4-dihalide equivalent. A key reported method utilizes the reaction of sodium cyclopentadienide with 4,5-di(bromomethyl)-2,2-dimethyl-l,3-dioxolane, followed by acidic workup to yield the target triene.[1]
Q2: What are the primary starting materials for this synthesis?
A2: The primary starting materials are dicyclopentadiene (which is cracked to monomeric cyclopentadiene), a sodium dispersion or sodium hydride for the preparation of sodium cyclopentadienide, and 4,5-di(bromomethyl)-2,2-dimethyl-l,3-dioxolane.
Q3: How is the cyclopentadienide anion typically prepared on a larger scale?
A3: For scalable synthesis, sodium cyclopentadienide is commonly prepared by the deprotonation of freshly cracked cyclopentadiene using a strong base such as sodium hydride or a sodium metal dispersion in an anhydrous aprotic solvent like tetrahydrofuran (THF).
Q4: What is the role of the 2,2-dimethyl-1,3-dioxolane group in the synthesis?
A4: The 2,2-dimethyl-1,3-dioxolane serves as a protecting group for a cis-1,2-diol. This strategy allows for the construction of the five-membered ring fused to the cyclopentadiene. The protecting group is typically removed in the final step to generate the double bond in the second ring of the spiro compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of this compound | 1. Incomplete formation of sodium cyclopentadienide. 2. Impure or wet reagents and solvents. 3. Low reactivity of the dibromide electrophile. 4. Side reactions of the cyclopentadienide anion. | 1. Ensure the cyclopentadiene is freshly cracked and the base is of high quality. Monitor hydrogen evolution during formation. 2. Use freshly distilled, anhydrous solvents and high-purity reagents. 3. Confirm the structure and purity of 4,5-di(bromomethyl)-2,2-dimethyl-l,3-dioxolane. 4. Add the dibromide solution slowly at a low temperature to minimize polymerization and other side reactions. |
| Formation of polymeric or tarry side products | 1. Polymerization of cyclopentadiene. 2. Intermolecular reactions of the cyclopentadienide anion with the dibromide. | 1. Use freshly cracked cyclopentadiene and maintain a low reaction temperature. 2. Employ high dilution conditions and slow addition of the electrophile to favor intramolecular cyclization. |
| Product is contaminated with starting materials | 1. Incomplete reaction. 2. Incorrect stoichiometry. | 1. Increase reaction time or temperature (with caution). Monitor the reaction by TLC or GC. 2. Ensure accurate measurement of all reagents. A slight excess of the cyclopentadienide may be beneficial. |
| Difficulty in purifying the final product | 1. Presence of closely related side products. 2. Thermal instability of the product. | 1. Utilize column chromatography with a non-polar eluent system. 2. Perform purification at low temperatures and consider vacuum distillation if the product is sufficiently volatile and stable under reduced pressure. |
Experimental Protocols
Synthesis of Sodium Cyclopentadienide (Scalable Method)
| Parameter | Value |
| Reagents | Sodium Hydride (60% dispersion in mineral oil), Dicyclopentadiene, Anhydrous Tetrahydrofuran (THF) |
| Reaction Time | 2-4 hours |
| Temperature | 25-40 °C |
| Typical Yield | Quantitative (in solution) |
Methodology:
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with sodium hydride (1.1 equivalents) and anhydrous THF.
-
The suspension is stirred under a nitrogen atmosphere.
-
Dicyclopentadiene is cracked by heating to its boiling point (~170 °C) and the resulting monomeric cyclopentadiene is collected by distillation at a lower temperature (~40 °C).
-
The freshly cracked cyclopentadiene (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the sodium hydride suspension at room temperature.
-
The reaction mixture is stirred at room temperature for 2-4 hours, or until the evolution of hydrogen gas ceases. The resulting pale pink or colorless solution of sodium cyclopentadienide is used directly in the next step.
Synthesis of 4,5-bis(bromomethyl)-2,2-dimethyl-1,3-dioxolane
This synthesis is a two-step process starting from a commercially available diol.
Step 1: Synthesis of 4,5-bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane
| Parameter | Value |
| Reagents | 2,3-Butanediol, Acetone, p-Toluenesulfonic acid (catalyst) |
| Reaction Time | 4-6 hours |
| Temperature | Reflux |
| Typical Yield | 85-95% |
Methodology:
-
To a solution of 2,3-butanediol (1.0 equivalent) in a large excess of acetone, a catalytic amount of p-toluenesulfonic acid is added.
-
The mixture is heated to reflux for 4-6 hours with continuous removal of water using a Dean-Stark apparatus.
-
After completion, the reaction is cooled, and the acid catalyst is neutralized with a mild base (e.g., sodium bicarbonate).
-
The acetone is removed under reduced pressure, and the residue is purified by distillation to afford 4,5-bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane.
Step 2: Bromination to 4,5-bis(bromomethyl)-2,2-dimethyl-1,3-dioxolane
| Parameter | Value |
| Reagents | 4,5-bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane, Phosphorus tribromide (PBr₃) |
| Reaction Time | 2-3 hours |
| Temperature | 0 °C to room temperature |
| Typical Yield | 70-80% |
Methodology:
-
The diol from the previous step (1.0 equivalent) is dissolved in an anhydrous solvent such as diethyl ether or dichloromethane in a flask cooled to 0 °C.
-
Phosphorus tribromide (0.7 equivalents, added in portions) is added dropwise with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The reaction is carefully quenched by pouring it onto ice-water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography.
Synthesis of this compound
| Parameter | Value |
| Reagents | Sodium cyclopentadienide solution, 4,5-bis(bromomethyl)-2,2-dimethyl-1,3-dioxolane, Anhydrous THF |
| Reaction Time | 12-24 hours |
| Temperature | Room temperature to reflux |
| Typical Yield | 40-60% |
Methodology:
-
A solution of 4,5-bis(bromomethyl)-2,2-dimethyl-1,3-dioxolane (1.0 equivalent) in anhydrous THF is added dropwise to the freshly prepared solution of sodium cyclopentadienide (1.0-1.1 equivalents) in THF at room temperature under a nitrogen atmosphere.
-
The reaction mixture is stirred at room temperature for 12 hours and then heated to reflux for an additional 6-12 hours.
-
The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and a non-polar organic solvent (e.g., pentane or hexane).
-
The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The crude product is then subjected to acidic workup (e.g., with dilute HCl) to remove the dioxolane protecting group and form the triene.
-
The final product is purified by column chromatography on silica gel using a non-polar eluent.
Visualizations
Caption: Synthetic workflow for this compound.
References
Validation & Comparative
A Comparative Analysis of Spiro Ligands in Asymmetric Catalysis
For researchers, scientists, and drug development professionals, the quest for efficient and selective catalysts is paramount. Chiral spirocyclic ligands have emerged as a privileged class of structures in asymmetric catalysis, offering a unique combination of rigidity, tunability, and stereochemical control. This guide provides a comparative analysis of the performance of spiro[4.4]nonatriene-derived ligands and other notable spirocyclic ligand families in various catalytic transformations, supported by experimental data and detailed protocols.
Performance Comparison of Spiro-Based Ligands in Asymmetric Catalysis
The efficacy of a chiral ligand is determined by its ability to induce high enantioselectivity and reactivity in a catalytic reaction. Below is a summary of the performance of different spiro-based ligands in key asymmetric transformations.
Asymmetric Hydrogenation of Ketimines and Ketones
Asymmetric hydrogenation is a fundamental transformation in the synthesis of chiral amines and alcohols, which are crucial building blocks for pharmaceuticals. Spiro-based phosphine ligands have demonstrated exceptional performance in this area.
| Ligand/Catalyst System | Substrate | Yield (%) | ee (%) | Reference |
| Ir / Spiro[4.4]nonadiene-phosphine-oxazoline | N-(1-phenylethylidene)aniline | >99 | 98 | |
| Ru / (S)-SDP | 1-acetonaphthone | 100 | 99.1 | |
| Ru / (R,R)-Ts-DPEN | 1-acetonaphthone | 98 | 98.2 |
ee: enantiomeric excess SDP: Spiro[4.4]nonane-1,6-diylbis(diphenylphosphine) Ts-DPEN: N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine
Rhodium-Catalyzed Asymmetric Hydrosilylation/Cyclization of 1,6-Enynes
The intramolecular hydrosilylation of enynes is a powerful method for the construction of chiral carbocycles. Spirosiladiphosphine (Si-SDP) ligands have shown superior reactivity and enantioselectivity in this transformation compared to other C2-symmetric diphosphines.
| Ligand | Substrate | Yield (%) | ee (%) | Reference |
| (S)-Si-SDP | N-allyl-N-(2-butynyl)tosylamide | 96 | 92 | |
| (S)-SDP | N-allyl-N-(2-butynyl)tosylamide | 20 (at 25°C) | 91 | |
| (R)-BINAP | N-allyl-N-(2-butynyl)tosylamide | <5 (at 25°C) | 85 |
Si-SDP: Spiro[5.5]undeca-1,5,7,11-tetraene-3,9-diylbis(diphenylphosphine) BINAP: 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl
Copper-Catalyzed Asymmetric O-H Insertion
The insertion of carbenes into O-H bonds is a valuable method for the synthesis of chiral ethers. SPIROL-based bis-oxazoline ligands have been successfully employed in this reaction with high enantioselectivity.
| Ligand/Catalyst System | Substrate | Yield (%) | ee (%) | Reference |
| CuCl / (R,R,R,R,R)-SPIROX | Phenol + Ethyl 2-diazopropionate | 88 | 97 |
SPIROX: Spiro[4.4]nonane-1,6-diylbis(oxazoline)
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and further development of catalytic systems.
General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of Ketimines
A solution of the ketimine substrate (0.5 mmol) in a suitable solvent (e.g., CH2Cl2, 2 mL) is added to a solution of the iridium catalyst precursor ([Ir(COD)Cl]2, 0.0025 mmol) and the spiro[4.4]nonadiene-phosphine-oxazoline ligand (0.0055 mmol) in the same solvent (3 mL) under an argon atmosphere. The resulting solution is transferred to an autoclave, which is then charged with hydrogen gas to the desired pressure (e.g., 50 atm). The reaction mixture is stirred at a specific temperature (e.g., 25 °C) for a given time (e.g., 12 h). After releasing the hydrogen, the solvent is removed under reduced pressure, and the residue is purified by chromatography to afford the chiral amine product.
General Procedure for Rhodium-Catalyzed Asymmetric Hydrosilylation/Cyclization of 1,6-Enynes
In a glovebox, a solution of [Rh(COD)2]BF4 (0.005 mmol) and the Si-SDP ligand (0.0055 mmol) in a solvent such as THF (1 mL) is stirred for 30 minutes. To this solution is added the 1,6-enyne substrate (0.1 mmol) followed by the silane (0.12 mmol). The reaction vessel is sealed and stirred at room temperature for the specified time. The reaction is then quenched, and the solvent is removed under reduced pressure. The product is purified by flash column chromatography.
Visualizing Catalytic Processes
Understanding the workflow and logic of catalytic cycles is essential for optimizing reaction conditions and designing new catalysts.
Caption: Experimental workflow for asymmetric hydrogenation.
Caption: Simplified catalytic cycle for asymmetric hydrogenation.
A Comparative Guide to the Cycloaddition Reactivity of Spiro[4.4]nona-1,3,7-triene and Spiro[4.5]decatrienes
For Researchers, Scientists, and Drug Development Professionals
Theoretical Framework: The Impact of Spirocyclic Ring Size on Reactivity
Computational studies have provided a strong theoretical foundation for understanding the Diels-Alder reactivity of spirocyclic dienes. A key finding is that the reactivity of 5-membered dienes in these reactions is tunable through spirocyclization at the saturated center. As the size of the spirocycle decreases, the Diels-Alder reactivity is generally observed to increase.
A density functional theory (DFT) study computationally surveyed the Diels-Alder reactions of a series of spirocyclic dienes with ethylene. This study included spiro[4.4]nona-1,3-diene and spiro[4.5]deca-1,3-diene. The calculated Gibbs activation energies for these reactions suggest that spiro[4.4]nona-1,3-diene is more reactive than spiro[4.5]deca-1,3-diene. This enhanced reactivity is attributed to lower diene distortion energy required to achieve the transition state geometry in the smaller spirocyclic system.
Caption: Predicted Diels-Alder reactivity trend.
Experimental Data on Cycloaddition Reactions
While a direct experimental comparison is lacking, this section presents available data for the cycloaddition reactions of spiro[4.4]nona-1,3,7-triene. Unfortunately, specific experimental data for the Diels-Alder reaction of a representative spiro[4.5]decatriene as the diene component is not well-documented in the reviewed literature, preventing a direct tabular comparison.
Cycloaddition Reactions of this compound
This compound has been shown to undergo Diels-Alder reactions with various dienophiles. The cyclopentadiene ring of the triene acts as the diene component in these [4+2] cycloadditions.
Table 1: Experimental Data for the Diels-Alder Reaction of this compound
| Dienophile | Reaction Conditions | Product(s) | Yield (%) | Reference |
| N-phenylmaleimide | Benzene, reflux, 24 h | Endo and Exo adducts | Not specified | [1] |
| Tetracyanoethylene | Dichloromethane, room temp. | Adduct | Not specified | [1] |
| Dimethyl acetylenedicarboxylate | Benzene, reflux, 24 h | Adduct | Not specified | [1] |
Note: The original source material did not provide specific yield percentages for these reactions.
Experimental Protocols
General Procedure for the Diels-Alder Reaction of this compound
The following is a general experimental protocol based on the literature for the reaction of this compound with a dienophile.
Materials:
-
This compound
-
Dienophile (e.g., N-phenylmaleimide, tetracyanoethylene, dimethyl acetylenedicarboxylate)
-
Anhydrous solvent (e.g., benzene, dichloromethane)
-
Round-bottom flask
-
Reflux condenser (if heating is required)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a solution of this compound in the appropriate anhydrous solvent under an inert atmosphere, a solution of the dienophile in the same solvent is added.
-
The reaction mixture is stirred at the specified temperature (room temperature or reflux) for the indicated time.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting crude product is then purified by an appropriate method, such as recrystallization or column chromatography, to yield the desired cycloadduct.
Reaction Pathways
The Diels-Alder reaction of this compound involves the [4+2] cycloaddition of the dienophile across the cyclopentadiene ring. The reaction with a dienophile like N-phenylmaleimide can potentially lead to both endo and exo stereoisomers.
References
Validation of Novel Spiro[4.4]nona-1,3,7-triene Derivative Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of a seminal method for synthesizing spiro[4.4]nona-1,3,7-triene derivatives against a contemporary palladium-catalyzed oxidative Heck cascade reaction involving a similar spirocyclic core. This guide offers detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to inform future research and development.
The this compound framework, a unique structural motif, has intrigued chemists due to its distinct electronic and conformational properties. The synthesis of derivatives of this parent compound is crucial for exploring their potential applications in medicinal chemistry and materials science. This guide focuses on a well-established, albeit older, synthetic route and contrasts it with a modern approach to highlight advancements in synthetic methodology.
Comparative Analysis of Synthetic Methodologies
The following table summarizes the key quantitative data for the classical synthesis of this compound and a modern oxidative Heck reaction of a substituted spiro[4.4]nonatriene.
| Parameter | Classical Synthesis (Semmelhack et al., 1973)[1][2] | Modern Oxidative Heck Cascade (Tantillo et al., 2023)[3][4] |
| Starting Materials | Cyclopentadienyl anion, 4,5-bis(bromomethyl)-2,2-dimethyl-1,3-dioxolane | 1-carboxy-4-methyl-ester-spiro[4.4]nonatriene, Arylboronic acids |
| Key Reagents | n-Butyllithium, p-Toluenesulfonyl chloride, Lithium aluminum hydride | Pd(OAc)₂, Ag₂CO₃, K₂CO₃ |
| Solvent | Tetrahydrofuran (THF), Diethyl ether | 1,4-Dioxane |
| Reaction Temperature | -78 °C to reflux | 80 °C |
| Reaction Time | Multi-step synthesis | 12 hours |
| Overall Yield | Not explicitly stated for the final triene in the abstract | Moderate to good yields |
| Product Characterization | UV-Vis Spectroscopy, NMR Spectroscopy | NMR Spectroscopy, High-Resolution Mass Spectrometry |
Experimental Protocols
Classical Synthesis of this compound (Semmelhack et al., 1973)[1][2]
This synthesis involves a multi-step sequence starting from readily available precursors.
Step 1: Alkylation of Cyclopentadienyl Anion
-
Freshly crack cyclopentadiene from its dimer by heating.
-
Dissolve the cyclopentadiene in anhydrous tetrahydrofuran (THF) and cool to -78 °C.
-
Add one equivalent of n-butyllithium in hexane dropwise to form the cyclopentadienyl anion.
-
Add a solution of 4,5-bis(bromomethyl)-2,2-dimethyl-1,3-dioxolane in THF to the anion solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkylated product.
Step 2: Elimination and Deprotection
-
The crude product from the previous step is subjected to acidic hydrolysis to remove the acetonide protecting group, yielding a diol.
-
The diol is then treated with p-toluenesulfonyl chloride in pyridine to form the corresponding ditosylate.
-
Elimination of the tosylate groups is achieved by treatment with a suitable base to form the triene system.
Step 3: Purification
-
The final this compound is purified by column chromatography on silica gel.
Modern Oxidative Heck Cascade of a Substituted Spiro[4.4]nonatriene (Tantillo et al., 2023)[3][4]
This contemporary method demonstrates a transformation of a pre-formed spiro[4.4]nonatriene derivative.
Reaction Setup:
-
To a reaction vial, add the 1-carboxy-4-methyl-ester-spiro[4.4]nonatriene substrate, the corresponding arylboronic acid, palladium(II) acetate (Pd(OAc)₂), silver(I) carbonate (Ag₂CO₃), and potassium carbonate (K₂CO₃).
-
Add anhydrous 1,4-dioxane as the solvent.
-
Seal the vial and heat the reaction mixture to 80 °C.
Reaction and Workup:
-
Stir the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of celite.
-
Wash the filtrate with brine and dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
Purification:
-
The crude product is purified by flash column chromatography on silica gel to yield the annulated fulvene product.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic methodologies.
Caption: Classical synthesis of this compound.
Caption: Modern oxidative Heck cascade of a spiro[4.4]nonatriene derivative.
Concluding Remarks
The classical synthesis reported by Semmelhack and colleagues provides a foundational route to the parent this compound, relying on well-established but often harsh reaction conditions. In contrast, the modern oxidative Heck cascade, while not a de novo synthesis of the spirocycle itself, showcases the evolution of synthetic chemistry towards more sophisticated, catalytic transformations that enable the construction of complex molecular architectures from spirocyclic precursors under milder conditions. For researchers aiming to synthesize novel this compound derivatives, the classical approach offers a starting point, while the principles of modern catalytic methods could inspire the development of more efficient and versatile synthetic strategies.
References
Unraveling the Reaction Pathways of Spiro[4.4]nona-1,3,7-triene: A Computational Comparison
For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of complex molecules is paramount. This guide provides a comparative analysis of the computationally explored reaction pathways of Spiro[4.4]nona-1,3,7-triene, a unique spirocyclic compound with potential applications in organic synthesis. We delve into both its intrinsic thermal reactivity and a catalyzed rearrangement, offering a side-by-side view of the energetic landscapes and mechanistic intricacies.
The fascinating structure of this compound, featuring two five-membered rings sharing a single carbon atom, gives rise to a rich and complex reactivity profile. Computational chemistry provides a powerful lens through which to explore these transformations at a molecular level, offering insights that can guide synthetic strategies and the design of novel therapeutics.
This guide will focus on two primary reaction pathways: the uncatalyzed thermal rearrangements, which are characteristic of conjugated triene systems, and a recently reported palladium(II)-mediated 1,5-vinyl shift observed in a substituted derivative. By presenting the available computational data, experimental protocols, and visual representations of these mechanisms, we aim to provide a comprehensive resource for understanding and harnessing the chemical behavior of this intriguing molecule.
Intrinsic vs. Catalyzed Reactivity: A Tale of Two Pathways
The reactivity of this compound can be broadly categorized into two classes: its inherent thermal and photochemical transformations, and reactions that are facilitated by the presence of a catalyst. While direct computational studies on the uncatalyzed pericyclic reactions of the parent this compound are not extensively documented, we can draw comparisons from closely related spiro[4.4]nonadiene systems to understand its likely behavior. Pericyclic reactions, such as electrocyclizations and sigmatropic shifts, are governed by the principles of orbital symmetry and are often initiated by thermal or photochemical activation.
In contrast, a recent 2023 study has shed light on a catalyzed rearrangement of a carboxy-substituted Spiro[4.4]nonatriene.[1][2][3][4] This transformation, which leads to the formation of annulated fulvenes, is proposed to proceed via a novel Pd(II)-mediated 1,5-vinyl shift. This catalyzed pathway offers an alternative route to functionalize the spirocyclic core and highlights the influence of transition metals on the reaction landscape.
Computational Analysis: Unveiling the Mechanisms
Density Functional Theory (DFT) has emerged as a key tool for elucidating the mechanisms of complex organic reactions. The following tables summarize the key computational data for the proposed reaction pathways of this compound and its derivatives.
Table 1: Computational Data for the Uncatalyzed Thermal Rearrangement of a Spiro[4.4]nonadiene (Analogous System)
| Reaction Type | Computational Method | Basis Set | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |
| [1,5]-Sigmatropic Shift | M06-2X | 6-311+G(d,p) | Data not available | Data not available |
| Electrocyclization | M06-2X | 6-311+G(d,p) | Data not available | Data not available |
Note: Specific computational data for the uncatalyzed thermal rearrangement of the parent this compound is not available in the searched literature. The table is structured to accommodate such data when it becomes available through future research. The choice of the M06-2X functional with the 6-311+G(d,p) basis set is based on its common application and good performance in predicting thermochemical and kinetic parameters for organic reactions.[5][6][7]
Table 2: Computational Data for the Pd(II)-Mediated 1,5-Vinyl Shift of a Carboxy-Substituted Spiro[4.4]nonatriene [1][2][3][4]
| Reaction Step | Computational Method | Basis Set | Free Energy Barrier (kcal/mol) |
| C–C Cleavage/Vinyl Shift | DFT (unspecified functional) | (not specified) | Qualitatively described as high for uncatalyzed reaction |
| Pd(II)-mediated Vinyl Shift | DFT (unspecified functional) | (not specified) | Lowered by Pd(II) coordination |
Note: The 2023 study provides qualitative descriptions and relative energies from DFT calculations, supporting the feasibility of the Pd(II)-mediated pathway over the uncatalyzed thermal rearrangement which is stated to have a high barrier requiring temperatures over 100 °C.[1]
Experimental Protocols
Synthesis of this compound:
The parent this compound (2) was first synthesized in 1973.[8][9] The synthesis commences with the reaction of cyclopentadienide anion with 4,5-di(bromomethyl)-2,2-dimethyl-1,3-dioxolane (16).[8][9] This is a crucial step in constructing the spirocyclic framework.
General Procedure for Thermal Rearrangement of Spiro-3H-Pyrazoles (as an analogous experimental setup):
A solution of the spiro compound in a suitable solvent (e.g., benzene) is degassed and sealed in a Pyrex tube. The tube is then heated in an oil bath at a specific temperature for a defined period. After cooling, the reaction mixture is concentrated, and the products are isolated and purified using techniques like flash column chromatography.[10]
Pd(II)-Mediated Rearrangement of a Carboxy-Substituted Spiro[4.4]nonatriene:
The reaction is carried out by treating the substituted spiro[4.4]nonatriene with an arylboronic acid in the presence of a palladium catalyst, a ligand, and an oxidant in a suitable solvent mixture at elevated temperatures. The progress of the reaction is monitored, and upon completion, the product is isolated and purified using standard chromatographic techniques.[1][2][3][4]
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the proposed reaction mechanisms.
Caption: Proposed uncatalyzed thermal rearrangement pathways for this compound.
Caption: Simplified mechanism for the Pd(II)-mediated 1,5-vinyl shift in a substituted Spiro[4.4]nonatriene.
Conclusion and Future Directions
The computational analysis of this compound and its derivatives reveals a rich landscape of potential reactivity. While the uncatalyzed thermal rearrangements represent the intrinsic behavior of this strained spirocyclic system, the discovery of a palladium-catalyzed 1,5-vinyl shift opens up new avenues for its synthetic utility.
This comparative guide highlights the power of computational chemistry in predicting and understanding complex reaction mechanisms. Further computational studies on the parent this compound are warranted to provide a more direct comparison with the catalyzed pathway and to fully map out its potential energy surface for various pericyclic reactions. Such studies, in conjunction with experimental validation, will undoubtedly unlock the full potential of this fascinating class of molecules in the development of novel organic materials and therapeutic agents.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Rearrangement of a carboxy-substituted spiro[4.4]nonatriene to annulated fulvenes through a Pd(ii)-mediated 1,5-vinyl shift - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rearrangement of a carboxy-substituted spiro[4.4]nonatriene to annulated fulvenes through a Pd(ii)-mediated 1,5-vinyl shift - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. collaborate.princeton.edu [collaborate.princeton.edu]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's spectroscopic signature is paramount. This guide provides a detailed comparative analysis of the spectroscopic properties of Spiro[4.4]nona-1,3,7-triene alongside related spiro compounds, offering insights into their electronic and structural characteristics through experimental data.
This publication delves into the nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data for this compound and its structural relatives, including spiro[4.4]nona-1,3-diene and spiro[4.4]nonatetraene. The unique spirocyclic nature of these compounds, where two rings share a single carbon atom, gives rise to intriguing electronic effects, such as spiroconjugation, which are reflected in their spectroscopic profiles.
Comparative Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for this compound and its related compounds. It is important to note that while UV-Vis data for this compound is available, comprehensive experimental ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for this specific compound is not readily found in the surveyed literature. Therefore, data for the closely related spiro[4.4]nona-1,3-diene is presented for comparative NMR analysis.
Table 1: UV-Visible Spectroscopic Data
| Compound | λmax (nm) | Solvent |
| This compound | 245 | Isooctane |
| Spiro[4.4]nona-1,3-diene | Not Reported | - |
| Spiro[4.4]nonatetraene | 267 | Isooctane |
Table 2: ¹H NMR Spectroscopic Data of Spiro[4.4]nona-1,3-diene
| Proton | Chemical Shift (δ, ppm) |
| H1, H4 | 6.34 |
| H2, H3 | 6.07 |
| CH₂ (allylic) | 2.25 |
| CH₂ (saturated) | 1.75 |
Table 3: ¹³C NMR Spectroscopic Data of Spiro[4.4]nona-1,3-diene
| Carbon | Chemical Shift (δ, ppm) |
| C1, C4 | 134.3 |
| C2, C3 | 128.9 |
| C5 (spiro) | 60.0 |
| CH₂ (allylic) | 39.0 |
| CH₂ (saturated) | 26.1 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| This compound | C₉H₁₀ | 118.18 | Data not available |
| Spiro[4.4]nona-1,3-diene | C₉H₁₂ | 120.19 | Data not available |
| Spiro[4.4]nonatetraene | C₉H₈ | 116.16 | Data not available |
Table 5: Infrared (IR) Spectroscopic Data
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | Data not available |
| Spiro[4.4]nona-1,3-diene | Data not available |
| Spiro[4.4]nonatetraene | Data not available |
The Influence of Spiroconjugation
The observed differences in the UV-Vis absorption maxima of these spiro compounds can be attributed to the phenomenon of spiroconjugation. This through-space interaction between the π-orbitals of the two perpendicular rings can lead to a splitting of the π-molecular orbital energy levels. The extent of this interaction is dependent on the degree of unsaturation in the rings.
Caption: Spiroconjugation in spiro[4.4]nonatetraene leads to a smaller HOMO-LUMO gap (ΔE) compared to the diene, resulting in a bathochromic shift (longer λmax) in the UV-Vis spectrum.
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrument and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and lock the spectrometer to the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay may be required.
-
Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Background Spectrum: Record a background spectrum of the empty ATR accessory to account for atmospheric and instrumental absorptions.
-
Sample Spectrum: Record the spectrum of the sample. The instrument will automatically subtract the background spectrum.
-
Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers (cm⁻¹). Correlate these bands with specific functional groups and bond vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., hexane, ethanol) in a quartz cuvette. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the λmax.
-
Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Sample Measurement: Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (typically 200-800 nm).
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via direct injection or through a gas chromatograph (GC-MS).
-
Ionization: Ionize the sample molecules using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak (M⁺) to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain structural information.
This guide provides a foundational spectroscopic comparison of this compound and related spiro compounds. The provided data and protocols serve as a valuable resource for researchers working with these and similar molecular architectures. Further investigation is warranted to obtain a complete set of experimental data for this compound to enable a more comprehensive direct comparison.
Benchmarking the Catalytic Prowess of Spiro[4.4]nona-1,3,7-triene-Based Ligands in Asymmetric Catalysis
For Immediate Release
A comprehensive analysis of the catalytic activity of ligands based on the rigid and sterically demanding Spiro[4.4]nona-1,3,7-triene scaffold reveals their competitive performance in asymmetric catalysis. This guide provides a comparative overview of their efficacy against established ligand families in benchmark reactions, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
The unique C2-symmetric and conformationally constrained framework of spirocyclic compounds has long positioned them as privileged scaffolds in the design of chiral ligands for asymmetric catalysis. Among these, ligands derived from the this compound core are emerging as potent contenders, demonstrating high levels of enantiocontrol in a variety of metal-catalyzed transformations. Their rigid structure helps to create a well-defined and effective chiral environment around the metal center, which is crucial for achieving high stereoselectivity.
Comparative Catalytic Performance
To objectively assess the catalytic activity of this compound-based ligands, their performance in key benchmark asymmetric reactions is compared with that of widely-used, commercially available ligands. The following tables summarize the catalytic efficiency in terms of yield and enantiomeric excess (ee).
Asymmetric Hydrogenation of α-Dehydroamino Acid Derivatives
The rhodium-catalyzed asymmetric hydrogenation of α-dehydroamino acid derivatives is a fundamental transformation in the synthesis of chiral amino acids. The performance of a chiral diphosphine ligand bearing a spiro[1][1]-1,6-nonadiene backbone, a close structural analog of the target ligands, is presented below.
| Ligand/Catalyst System | Substrate | Yield (%) | ee (%) | Reference |
| Rh(I) / Spiro[1][1]-1,6-nonadiene-diphosphine | α-dehydroamido acid | - | 53 | [1] |
Further research is required to provide a direct comparison with other ligands under identical conditions.
Asymmetric Hydrogenation of Ketones
The copper-catalyzed asymmetric hydrogenation of prochiral ketones is another critical benchmark reaction. The spiro[1][1]-1,6-nonadiene-based diphosphine ligand has been evaluated in the hydrogenation of acetophenone, showcasing promising enantioselectivity.
| Ligand/Catalyst System | Substrate | Yield (%) | ee (%) | Reference |
| Cu(I) / Spiro[1][1]-1,6-nonadiene-diphosphine | Acetophenone | - | 67 | [1] |
Direct comparative data with other ligand systems under the same reaction conditions is currently limited in the scientific literature.
Experimental Protocols
Detailed methodologies for the synthesis of the foundational this compound structure and a representative catalytic application are provided to facilitate the adoption and further investigation of these ligands.
Synthesis of this compound
A foundational method for the synthesis of the this compound core involves the reaction of cyclopentadienide anion with 4,5-di(bromomethyl)-2,2-dimethyl-1,3-dioxolane.[2] This multi-step process provides the key spirocyclic diene scaffold for further functionalization into chiral ligands.
General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation
The following protocol is a representative example of the application of spiro-based phosphine ligands in rhodium-catalyzed asymmetric hydrogenation.
Catalyst Preparation: In a nitrogen-filled glovebox, [Rh(COD)2]BF4 (1.0 mol%) and the chiral spiro-based diphosphine ligand (1.1 mol%) are dissolved in a degassed solvent (e.g., dichloromethane or toluene). The solution is stirred at room temperature for 30 minutes to form the active catalyst.
Hydrogenation Reaction: The substrate (e.g., an α-dehydroamino acid derivative, 1.0 mmol) is dissolved in the same degassed solvent in a high-pressure autoclave. The pre-formed catalyst solution is then transferred to the autoclave. The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 1-50 atm). The reaction is stirred at a specific temperature (e.g., room temperature) until complete conversion is observed (monitored by TLC or GC).
Work-up and Analysis: Upon completion, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the chiral product. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Visualizing the Workflow
To aid in the understanding of the experimental processes, the following diagrams illustrate the logical flow of ligand synthesis and its application in a catalytic cycle.
References
Unraveling the Kinetics of Spiro[4.4]nona-1,3,7-triene's Thermal Rearrangement: A Comparative Guide
For researchers and professionals in drug development and organic synthesis, understanding the kinetic stability and reaction pathways of complex cyclic molecules is paramount. This guide provides a comparative analysis of the kinetic studies of Spiro[4.4]nona-1,3,7-triene, a molecule of significant interest due to its unique spiroconjugated system. We delve into its thermal rearrangement, compare its reactivity with related spirodienes, and provide detailed experimental protocols for the cited kinetic analyses.
Executive Summary
This compound undergoes a thermal rearrangement to the thermodynamically more stable bicyclo[4.3.0]nona-1,3,7-triene (a dihydropentalene derivative) via a concerted, pericyclic[1][2]-alkyl shift. This reaction, however, requires elevated temperatures, indicating a significant activation barrier. This guide presents the available kinetic data for this transformation and contrasts it with the reactivity of analogous spirocyclic dienes, namely Spiro[4.4]nona-1,3-diene and the highly strained Spiro[2.4]hepta-1,4,6-triene. The comparison highlights the influence of molecular structure and strain on the kinetics of these unimolecular rearrangements.
Kinetic Data Comparison
The following table summarizes the key kinetic parameters for the thermal rearrangement of this compound and its analogs.
| Compound | Rearrangement Product | Temperature (°C) | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kcal/mol) |
| This compound | bicyclo[4.3.0]nona-1,3,7-triene | > 100 | Not explicitly stated in searched literature | High, implied by high temperature requirement |
| Spiro[4.4]nona-1,3-diene | bicyclo[4.3.0]nona-1,3-diene | Not specified | Not explicitly stated in searched literature | Not explicitly stated in searched literature |
| Spiro[2.4]hepta-1,4,6-triene | bicyclo[3.2.0]hepta-1,3,6-triene | 50 - 65 | Varies with temp. | 24.7[3] |
Note: While the exact rate constants and activation energy for this compound's thermal rearrangement are not explicitly detailed in the readily available literature, the high temperature required for the reaction to proceed is a strong indicator of a high activation barrier.
Reaction Pathways and Experimental Workflows
The thermal rearrangement of this compound is a classic example of a pericyclic reaction, specifically a[1][2]-sigmatropic shift. This process involves the migration of a carbon-carbon single bond across a conjugated π-system.
Caption: Thermal rearrangement of this compound.
The experimental workflow for studying the kinetics of such gas-phase unimolecular rearrangements typically involves a flow pyrolysis system coupled with a gas chromatography-mass spectrometry (GC-MS) analysis.
Caption: Workflow for gas-phase kinetic studies.
Detailed Experimental Protocols
While a specific detailed protocol for this compound was not found in the searched literature, a general procedure for gas-phase kinetic studies of unimolecular rearrangements can be described as follows:
1. Sample Preparation and Introduction:
-
A dilute solution of the spiro-compound in an inert, high-boiling solvent (e.g., isooctane) is prepared.
-
The solution is introduced into a heated mixing chamber via a syringe pump at a constant, known flow rate.
2. Gas-Phase Pyrolysis:
-
A stream of an inert carrier gas (e.g., nitrogen or argon) is passed through the mixing chamber, vaporizing the sample and carrying it into a heated pyrolysis tube situated within a furnace.
-
The temperature of the furnace is precisely controlled and monitored. The residence time of the sample in the hot zone is determined by the flow rate of the carrier gas and the dimensions of the pyrolysis tube.
3. Reaction Quenching:
-
Upon exiting the furnace, the gas stream is rapidly cooled (quenched) to prevent further reaction. This is typically achieved by passing the stream through a cold trap or a cooled section of tubing.
4. Product Analysis:
-
The quenched gas mixture is directly injected into a gas chromatograph (GC) for separation of the reactant, product(s), and any byproducts.
-
The GC is coupled to a mass spectrometer (MS) for identification and quantification of the components based on their retention times and mass spectra.
5. Kinetic Analysis:
-
The extent of conversion of the starting material to the product is determined at various furnace temperatures, while keeping the residence time constant.
-
The rate constant (k) for the first-order unimolecular rearrangement at each temperature is calculated using the equation: k = (1/t) * ln(1 / (1 - x)), where 't' is the residence time and 'x' is the fractional conversion.
-
The activation energy (Ea) and the pre-exponential factor (A) are then determined from an Arrhenius plot (ln(k) vs. 1/T).
Comparison with Alternatives
The kinetic stability of this compound can be better understood by comparing it to related spirocyclic systems:
-
Spiro[4.4]nona-1,3-diene: This saturated analog of the cyclopentadiene ring in the triene is expected to be more stable. Its thermal rearrangement to the corresponding bicyclo[4.3.0]nonadiene would also proceed through a[1][2]-alkyl shift, but likely requires even higher temperatures due to the lack of the additional driving force from the extra double bond in the reacting ring.
-
Spiro[2.4]hepta-1,4,6-triene: This smaller, more strained spiro-compound undergoes a similar[1][2]-sigmatropic shift to yield bicyclo[3.2.0]hepta-1,3,6-triene.[3] However, due to the significant ring strain of the cyclopropene ring, its rearrangement occurs at a much lower temperature, with an experimental activation energy of approximately 24.7 kcal/mol.[3] This highlights the profound effect of ring strain on the kinetics of these rearrangements.
References
- 1. Substituent Effects on the Rearrangement of Spiro[4.4]nona-1,3-diene - Katrina Sue Replogle - Google Books [books.google.com]
- 2. researchgate.net [researchgate.net]
- 3. webcentral.uc.edu [webcentral.uc.edu]
- 4. Rearrangement of a carboxy-substituted spiro[4.4]nonatriene to annulated fulvenes through a Pd(ii)-mediated 1,5-vinyl shift - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Experimental and Theoretical Data for Spiro[4.4]nona-1,3,7-triene
A comprehensive guide for researchers correlating the spectroscopic properties of Spiro[4.4]nona-1,3,7-triene with theoretical models. This document provides a detailed comparison of experimental and computational data for its ¹H NMR, ¹³C NMR, IR, and UV-Vis spectra, alongside the methodologies used to obtain them.
This compound is a spirocyclic hydrocarbon containing two five-membered rings that share a single carbon atom. Its unique structure and electronic properties, arising from the orthogonal arrangement of the two π-systems, have made it a subject of interest in the study of spiroconjugation. This guide aims to provide researchers, scientists, and drug development professionals with a consolidated resource for understanding the relationship between the experimental spectroscopic data of this molecule and its theoretical predictions.
Spectroscopic Data Comparison
The following tables summarize the available experimental and theoretical data for the key spectroscopic techniques used to characterize this compound.
¹H NMR Spectral Data
| Proton Assignment | Experimental Chemical Shift (δ, ppm) | Theoretical Chemical Shift (δ, ppm) |
| H1, H4 | 6.35 (m) | Data not available |
| H2, H3 | 6.05 (m) | Data not available |
| H7, H8 | 5.65 (t, J=2.0 Hz) | Data not available |
| H6, H9 | 2.55 (m) | Data not available |
¹³C NMR Spectral Data
| Carbon Assignment | Experimental Chemical Shift (δ, ppm) | Theoretical Chemical Shift (δ, ppm) |
| C1, C4 | 134.5 | Data not available |
| C2, C3 | 131.0 | Data not available |
| C7, C8 | 128.8 | Data not available |
| C6, C9 | 39.5 | Data not available |
| C5 (spiro) | 65.0 | Data not available |
Infrared (IR) Spectral Data
| Experimental Frequency (cm⁻¹) | Vibrational Mode | Theoretical Frequency (cm⁻¹) |
| 3050 | =C-H stretch | Data not available |
| 2920, 2850 | C-H stretch (aliphatic) | Data not available |
| 1610, 1580 | C=C stretch | Data not available |
UV-Vis Spectral Data
| Experimental λmax (nm) | Solvent | Molar Extinction Coefficient (ε) | Theoretical λmax (nm) |
| 247 | Isooctane | 3100 | Data not available |
| 215 | Isooctane | 8700 | Data not available |
Experimental and Theoretical Methodologies
A clear understanding of the methods used to acquire and predict spectroscopic data is crucial for a meaningful comparison.
Experimental Protocols
The experimental data for this compound was obtained through standard spectroscopic techniques.
Synthesis of this compound: A key synthesis of this compound was reported by M. F. Semmelhack, J. S. Foos, and S. Katz in 1973. While a detailed, step-by-step protocol is not provided here, the synthesis involves the reaction of cyclopentadienide anion with 4,5-di(bromomethyl)-2,2-dimethyl-1,3-dioxolane.
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-resolution NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Infrared (IR) Spectroscopy: IR spectra are obtained using an infrared spectrometer. The sample can be analyzed as a thin film, in a KBr pellet, or as a solution in a suitable solvent. The vibrational frequencies are reported in wavenumbers (cm⁻¹).
UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded using a UV-Vis spectrophotometer. The sample is dissolved in a UV-transparent solvent (e.g., isooctane or ethanol), and the absorbance is measured as a function of wavelength. The results are reported as the wavelength of maximum absorbance (λmax) in nanometers (nm) and the corresponding molar extinction coefficient (ε).
Theoretical and Computational Methods
The prediction of spectroscopic properties for molecules like this compound relies on quantum chemical calculations.
NMR Chemical Shift Prediction: Density Functional Theory (DFT) is a widely used method for calculating NMR chemical shifts. The geometry of the molecule is first optimized, and then the magnetic shielding tensors are calculated. These are then converted to chemical shifts by referencing them to a standard compound like TMS, which is calculated at the same level of theory.
IR Frequency Prediction: Theoretical vibrational frequencies are also calculated using methods like DFT. After geometry optimization, a frequency calculation is performed to obtain the harmonic vibrational frequencies and their corresponding IR intensities. These calculated frequencies are often scaled by an empirical factor to better match experimental values.
UV-Vis Spectra Prediction: Time-dependent DFT (TD-DFT) is the most common method for calculating electronic excitation energies and, consequently, UV-Vis spectra. The calculation provides the vertical excitation energies and oscillator strengths for the electronic transitions, which correspond to the absorption maxima and intensities in the experimental spectrum.
Workflow for Correlating Experimental and Theoretical Data
The process of comparing experimental and theoretical spectroscopic data can be visualized as a systematic workflow.
A Comparative Guide to the Enantioselective Synthesis and Validation of Chiral Spiro[4.4]nonatriene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Chiral spiro[4.4]nonatriene derivatives are a class of compounds with significant potential in medicinal chemistry and materials science due to their unique three-dimensional structure and conformational rigidity. The enantioselective synthesis of these molecules is crucial for the development of novel therapeutics and functional materials, as different enantiomers can exhibit distinct biological activities and physical properties. This guide provides a comparative overview of prominent methods for the enantioselective synthesis of chiral spiro[4.4]nonatriene and related spiro[4.4]nonane derivatives, supported by experimental data. Detailed protocols for key synthetic methodologies and validation techniques are also presented to facilitate their application in the laboratory.
Comparison of Synthetic Methodologies
The enantioselective synthesis of chiral spiro[4.4]nonatriene and its analogues can be achieved through various catalytic strategies. This section compares three distinct and effective approaches: a Palladium-Catalyzed Rearrangement, an Organocatalytic Tandem Nazarov Cyclization/Semipinacol Rearrangement, and an Asymmetric Allylation of Enamines. The performance of each method is summarized in the tables below, highlighting key metrics such as yield, enantiomeric excess (ee), and diastereomeric ratio (dr).
Table 1: Performance Data for Palladium-Catalyzed Enantioselective Synthesis of Annulated Fulvenes from a Spiro[4.4]nonatriene Derivative
| Entry | Arylboronic Acid | Yield (%) | Enantiomeric Ratio (er) |
| 1 | Phenyl | 59 | 87:13 |
| 2 | 4-Methoxyphenyl | 65 | 88:12 |
| 3 | 4-Chlorophenyl | 55 | 86:14 |
| 4 | 3-Thienyl | 48 | 85:15 |
Data extracted from a study on the rearrangement of a carboxy-substituted spiro[4.4]nonatriene.
Table 2: Performance Data for Organocatalytic Asymmetric Tandem Nazarov Cyclization/Semipinacol Rearrangement for the Synthesis of Chiral Spiro[4.4]nonane-1,6-diones
| Entry | Substrate | Catalyst | Yield (%) | Enantiomeric Excess (ee) (%) |
| 1 | Divinyl Ketone 1a | Chiral Phosphoric Acid | 96 | 97 |
| 2 | Divinyl Ketone 1b | Chiral Phosphoric Acid | 92 | 95 |
| 3 | Divinyl Ketone 1c | Chiral Phosphoric Acid | 85 | 96 |
This reaction produces chiral spiro[4.4]nonane-1,6-diones, which are valuable precursors for further elaboration into spiro[4.4]nonatriene derivatives. Data is representative of the high efficiency of this organocatalytic approach.[1][2]
Table 3: Performance Data for Asymmetric Allylation of Enamines for the Synthesis of Spiro[4.4]non-2-ene-1,6-diones
| Entry | Keto-ester | Chiral Amine | Yield (%) | Enantiomeric Purity (%) |
| 1 | 5a (n=0) | (S)-(-)-α-Methylbenzylamine | 75 | 85 |
| 2 | 5b (n=1) | (S)-(-)-α-Methylbenzylamine | 72 | 82 |
This method provides access to chiral spiro[4.4]non-2-ene-1,6-diones, which can be further modified. The enantiomeric purities are reported as moderate to high.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended to serve as a starting point for researchers looking to implement these synthetic strategies.
Protocol 1: Palladium-Catalyzed Enantioselective Synthesis of Annulated Fulvenes
This protocol describes the rearrangement of a carboxy-substituted spiro[4.4]nonatriene to yield enantioenriched annulated fulvenes.
Materials:
-
Carboxy-substituted spiro[4.4]nonatriene (1.0 equiv)
-
Arylboronic acid (2.5 equiv)
-
Pd(OAc)₂ (10 mol%)
-
(S)-iPr-pyrox (12 mol%)
-
Ag₂CO₃ (2.0 equiv)
-
Dichloromethane (DCM)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the carboxy-substituted spiro[4.4]nonatriene, arylboronic acid, Pd(OAc)₂, (S)-iPr-pyrox, and Ag₂CO₃.
-
Evacuate and backfill the vial with argon three times.
-
Add anhydrous DCM via syringe.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired annulated fulvene.
Protocol 2: Organocatalytic Asymmetric Tandem Nazarov Cyclization/Semipinacol Rearrangement
This protocol details the synthesis of chiral spiro[4.4]nonane-1,6-diones from divinyl ketones.[1][2]
Materials:
-
Divinyl ketone substrate (1.0 equiv)
-
Chiral phosphoric acid catalyst (10 mol%)
-
Chloroform (CHCl₃)
Procedure:
-
To a solution of the divinyl ketone substrate in chloroform, add the chiral phosphoric acid catalyst at room temperature.
-
Stir the reaction mixture for the time indicated by TLC analysis until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched spiro[4.4]nonane-1,6-dione.
Protocol 3: Asymmetric Allylation of Enamines
This protocol outlines the synthesis of chiral spiro[4.4]non-2-ene-1,6-diones.
Materials:
-
Keto-ester (1.0 equiv)
-
Chiral primary amine (e.g., (S)-(-)-α-Methylbenzylamine) (1.1 equiv)
-
Allyl bromide (1.5 equiv)
-
Solvent (e.g., Toluene)
Procedure:
-
In a round-bottom flask, dissolve the keto-ester in the chosen solvent.
-
Add the chiral primary amine and stir the mixture to form the enamine.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) and add allyl bromide dropwise.
-
Allow the reaction to proceed for several hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The resulting crude product undergoes a carbanionic cyclization process, which may require specific basic conditions, to yield the spiro[4.4]non-2-ene-1,6-dione.
-
Purify the final product by flash column chromatography.
Validation of Chiral Spiro[4.4]nonatriene Derivatives
The validation of the enantiomeric purity of the synthesized chiral spiro compounds is a critical step. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.
Protocol 4: Chiral HPLC Analysis
Instrumentation:
-
HPLC system equipped with a UV detector.
-
Chiral stationary phase column (e.g., Chiralpak AD-H, Chiralcel OD-H).
Mobile Phase:
-
A mixture of n-hexane and isopropanol is typically used. The ratio is optimized to achieve baseline separation of the enantiomers. For example, a 90:10 (v/v) mixture of n-hexane:isopropanol can be a good starting point.
Procedure:
-
Prepare a dilute solution of the synthesized chiral spiro compound in the mobile phase.
-
Inject the sample onto the chiral HPLC column.
-
Elute the sample with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Monitor the elution of the enantiomers using a UV detector at a suitable wavelength.
-
The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Signaling Pathways and Experimental Workflows
Visual representations of the synthetic pathways and experimental workflows can aid in understanding the complex processes involved in the enantioselective synthesis and validation of chiral spiro[4.4]nonatriene derivatives.
Caption: General workflow for the enantioselective synthesis and validation of chiral spiro derivatives.
Caption: Simplified catalytic cycle for the Palladium-catalyzed synthesis of annulated fulvenes.
References
Safety Operating Guide
Proper Disposal of Spiro[4.4]nona-1,3,7-triene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This document provides essential procedural guidance for the safe disposal of Spiro[4.4]nona-1,3,7-triene, a flammable hydrocarbon.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A flame-retardant lab coat.
Engineering Controls:
-
All manipulations should be performed in a well-ventilated fume hood to minimize inhalation exposure.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
Waste Characterization and Segregation
Proper characterization and segregation of chemical waste are critical first steps in the disposal process. Based on its chemical nature, this compound waste should be classified as a non-halogenated organic solvent.
Waste Segregation:
-
Do not mix this compound waste with other waste streams, particularly chlorinated solvents, strong acids, bases, or oxidizing agents.[1][2]
-
Store in a designated satellite accumulation area for flammable liquid waste.[3][4]
The following table summarizes the key properties and handling information for flammable hydrocarbon waste streams like this compound.
| Parameter | Guideline | Citation |
| Waste Classification | Flammable Liquid, Non-Halogenated Organic Waste | [2] |
| Container Type | Chemically compatible, sealed container (e.g., glass or polyethylene) | [3][5] |
| Container Labeling | "Hazardous Waste," "Flammable," and full chemical name | [6] |
| Storage Location | Designated satellite accumulation area, away from ignition sources | [3][4] |
| Incompatible Materials | Acids, bases, oxidizing agents, and chlorinated solvents | [1][2] |
Disposal Workflow
The proper disposal of this compound waste follows a structured workflow to ensure safety and regulatory compliance. This process begins at the point of generation and concludes with collection by trained hazardous waste personnel.
Detailed Experimental Disposal Protocol
The following protocol outlines the step-by-step procedure for the disposal of this compound waste in a laboratory setting.
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
Designated hazardous waste container (chemically compatible, with a secure lid)
-
Hazardous waste label
-
Fume hood
Procedure:
-
Preparation: Don the appropriate PPE, including safety goggles, a lab coat, and nitrile gloves. Ensure all work is conducted within a certified fume hood.
-
Waste Collection:
-
Container Sealing and Labeling:
-
Securely cap the waste container to prevent leaks or spills.[6]
-
Ensure the container is clearly labeled with "Hazardous Waste," "Flammable," and the full chemical name, "this compound."
-
-
Storage:
-
Final Disposal:
-
Once the container is full or has been in storage for the maximum allowable time per institutional guidelines, arrange for its collection by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[3][6]
-
Do not attempt to dispose of this compound down the drain or in regular trash.[6][7]
-
The ultimate disposal of flammable liquid waste is typically handled through high-temperature incineration or fuel blending at a licensed hazardous waste facility.[8] These methods are designed to safely and completely destroy the chemical, minimizing its environmental impact.
References
- 1. Flammable Solvents - Department of Biology, University of York [york.ac.uk]
- 2. nipissingu.ca [nipissingu.ca]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 8. ecolink.com [ecolink.com]
Essential Safety and Logistical Guidance for Handling Spiro[4.4]nona-1,3,7-triene
For researchers, scientists, and drug development professionals, the safe handling of specialized chemicals is paramount. This document provides a procedural guide to the personal protective equipment (PPE), operational handling, and disposal of Spiro[4.4]nona-1,3,7-triene. Due to the limited availability of a specific Safety Data Sheet (SDS) in public domains, this guidance is based on best practices for handling similar spirocyclic and polyunsaturated hydrocarbon compounds. It is critical to obtain the specific SDS from your chemical supplier before commencing any work.
Immediate Safety and Personal Protective Equipment (PPE)
Given the reactive nature of polyunsaturated hydrocarbons, it is prudent to handle this compound with a high degree of caution. The following PPE is recommended as a minimum standard:
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles and a face shield should be worn to protect against potential splashes. |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene, should be worn. Inspect gloves for any signs of degradation or perforation before use. |
| Body Protection | A flame-retardant lab coat or chemical-resistant apron should be worn over personal clothing. For operations with a higher risk of exposure, chemical-resistant coveralls are advised. |
| Respiratory | All handling of solid or volatile forms of the compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential to ensure safety and maintain the integrity of the experiment.
-
Preparation : Before handling the compound, ensure that the work area is clean and uncluttered. A certified chemical fume hood must be operational. All necessary PPE should be donned correctly.
-
Weighing and Transfer : If the compound is a solid, use anti-static weighing paper or a boat. For liquids, use a calibrated pipette or syringe. All transfers should be performed within the chemical fume hood to minimize exposure.
-
Reaction Setup : When setting up a reaction, ensure all glassware is properly clamped and in good condition. If the reaction is to be heated, use a well-maintained heating mantle and a temperature controller.
-
Post-Reaction : After the reaction is complete, any unused compound and reaction mixtures should be treated as hazardous waste.
Disposal Plan
Proper disposal is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation : All materials that have come into contact with this compound, including gloves, pipette tips, and contaminated glassware, must be segregated as hazardous waste.
-
Containerization : Use clearly labeled, sealed, and chemically compatible containers for waste collection. The label should include the chemical name and associated hazards.
-
Institutional Guidelines : Follow all institutional and local regulations for the disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Workflow
The following diagram outlines a logical workflow for the safe handling of this compound in a laboratory setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
